Product packaging for Diformylphloroglucinol(Cat. No.:CAS No. 4396-13-8)

Diformylphloroglucinol

カタログ番号: B107450
CAS番号: 4396-13-8
分子量: 182.13 g/mol
InChIキー: XMOLQZRXGOOMRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Diformylphloroglucinol, also known as this compound, is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O5 B107450 Diformylphloroglucinol CAS No. 4396-13-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLQZRXGOOMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)C=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474990
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4396-13-8
Record name 2,4-diformyl phloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diformylphloroglucinol: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diformylphloroglucinol, also known as 2,4,6-Trihydroxyisophthalaldehyde, is a phenolic compound belonging to the acylphloroglucinol class of natural products. Structurally, it is a derivative of phloroglucinol with two formyl groups attached to the aromatic ring. This compound is of significant interest to the scientific community due to its role as a key intermediate in the synthesis of various biologically active molecules, including those with antioxidant and antiulcer properties[1]. Its presence in plant species such as Eucalyptus nigra underscores its natural origin and potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2,4-Diformylphloroglucinol, with a focus on its antioxidant mechanisms.

Chemical Structure and Properties

The chemical structure of 2,4-Diformylphloroglucinol is characterized by a benzene ring triply substituted with hydroxyl groups (a phloroglucinol core) and doubly substituted with formyl (aldehyde) groups. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Structure
  • IUPAC Name: 2,4,6-Trihydroxybenzene-1,3-dicarbaldehyde

  • Synonyms: 2,4-Diformylphloroglucinol, 2,4,6-Trihydroxyisophthalaldehyde[1]

  • CAS Number: 4396-13-8

  • Molecular Formula: C₈H₆O₅

  • SMILES: O=Cc1c(O)cc(O)c(C=O)c1O

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Diformylphloroglucinol is presented in the table below. It is important to note that experimental data for some properties are limited, and thus, some values are based on closely related compounds or theoretical predictions.

PropertyValueReference/Note
Molecular Weight 182.13 g/mol [1]
Melting Point >129 °C (decomposes)[1]
Boiling Point Not availableData not found in literature
Solubility Soluble in DMSO (45 mg/mL with sonication) and Methanol (slightly)[1]
Appearance Expected to be a solidBased on melting point

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for the aromatic proton, the hydroxyl protons, and the aldehyde protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.0 - 7.5Singlet
Aldehyde-H9.5 - 10.5Singlet
Hydroxyl-H9.0 - 12.0 (broad)Singlet
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons attached to hydroxyl groups, and the other aromatic carbons.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 200
Aromatic C-OH155 - 170
Aromatic C-CHO110 - 125
Aromatic C-H95 - 110
Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde C-H, carbonyl, and aromatic C=C bonds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, H-bonded3200 - 3600 (broad)
C-H (aldehyde)Stretching2700 - 2900
C=O (aldehyde)Stretching1650 - 1700
C=C (aromatic)Stretching1550 - 1650
C-O (hydroxyl)Stretching1000 - 1250

Experimental Protocols

Synthesis of 2,4-Diformylphloroglucinol (Proposed Method)

A specific, detailed experimental protocol for the synthesis of 2,4-Diformylphloroglucinol is not widely published. However, based on established organic chemistry principles for the formylation of activated aromatic rings like phloroglucinol, a Vilsmeier-Haack or a modified Reimer-Tiemann reaction would be a suitable approach. Below is a proposed workflow for a Vilsmeier-Haack formylation.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Reaction_Mixture Reaction Mixture (Stir at 0°C to RT) Vilsmeier_Reagent->Reaction_Mixture Add dropwise Phloroglucinol Phloroglucinol in anhydrous solvent Phloroglucinol->Reaction_Mixture Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mixture->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 2,4-Diformylphloroglucinol Chromatography->Product

Caption: Proposed workflow for the synthesis of 2,4-Diformylphloroglucinol.

Methodology:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 2.2 equivalents) in an ice bath. Slowly add N,N-dimethylformamide (DMF, 2.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve phloroglucinol (1 equivalent) in anhydrous DMF and add it to the dropping funnel. Add the phloroglucinol solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate. The crude product may precipitate at this stage.

  • Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Biological Activity and Signaling Pathways

Phloroglucinol and its derivatives, including 2,4-Diformylphloroglucinol, are recognized for their antioxidant properties. The antioxidant mechanism of many polyphenolic compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress[2][[“]][4].

The Nrf2 Antioxidant Response Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like some polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances[[“]][6].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyphenol 2,4-Diformylphloroglucinol (Polyphenol) Keap1 Keap1 (Conformational Change) Polyphenol->Keap1 Induces Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1->Nrf2_free Releases Maf sMaf Nrf2_Maf Nrf2-Maf Heterodimer ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription Nrf2_nucMaf Nrf2_nucMaf Nrf2_nucMaf->Nrf2_Maf

Caption: The Nrf2 antioxidant response pathway activated by polyphenols.

Conclusion

2,4-Diformylphloroglucinol is a valuable chemical entity with a foundation in natural products and significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a phloroglucinol core with dual formyl substitutions, provides a versatile platform for the development of novel compounds. While a comprehensive experimental dataset for its physicochemical and spectral properties is still emerging, its established role as a precursor to antioxidant compounds, likely acting through the Nrf2 signaling pathway, makes it a compelling target for further research. The methodologies and data presented in this guide are intended to support and stimulate further investigation into the properties and applications of this intriguing molecule by researchers and drug development professionals.

References

A Technical Guide to 2,4-Diformylphloroglucinol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Diformylphloroglucinol, a key organic compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and explores its biological activities and mechanisms of action, with a particular focus on its relevance to drug development and agricultural applications.

Core Compound Identification

2,4-Diformylphloroglucinol, also known by its systematic name 2,4,6-Trihydroxyisophthalaldehyde, is a derivative of phloroglucinol, a trihydroxybenzene. Its structure is characterized by a benzene ring substituted with three hydroxyl groups and two formyl groups.

PropertyValue
CAS Number 4396-13-8[1][2]
Molecular Formula C₈H₆O₅[1]
Molecular Weight 182.13 g/mol [1]
Synonyms 2,4,6-Trihydroxyisophthalaldehyde, Phloroglucindialdehyde

Physicochemical and Spectroscopic Data

While extensive experimental data for 2,4-Diformylphloroglucinol is not broadly published, its properties can be inferred from its structure and data on analogous compounds.

Data TypeExpected Characteristics
Melting Point >129°C (decomposes)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
¹H NMR Signals corresponding to the aromatic proton, hydroxyl protons, and aldehyde protons.
¹³C NMR Resonances for aromatic carbons, carbons bearing hydroxyl groups, and the carbonyl carbons of the aldehyde groups.
IR Spectroscopy Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (aldehyde carbonyls), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of formyl and hydroxyl groups.

Synthesis and Experimental Protocols

The synthesis of 2,4-Diformylphloroglucinol and its derivatives typically involves electrophilic substitution reactions on the phloroglucinol ring. Below is a generalized experimental protocol for the formylation of phloroglucinol, adapted from methods used for similar compounds.

Protocol: Synthesis of 2,4-Diformylphloroglucinol

This protocol describes a general approach to the formylation of phloroglucinol.

Materials:

  • Phloroglucinol

  • A formylating agent (e.g., hexamethylenetetramine in trifluoroacetic acid - the Duff reaction)

  • Anhydrous solvent (e.g., trifluoroacetic acid)

  • Hydrochloric acid (for hydrolysis)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phloroglucinol in the anhydrous solvent.

  • Addition of Formylating Agent: Slowly add the formylating agent to the solution while maintaining the reaction temperature, typically with cooling in an ice bath.

  • Reaction Progression: Allow the reaction to stir at a controlled temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, add hydrochloric acid to the reaction mixture and heat to hydrolyze the intermediate.

  • Extraction: After cooling, extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified 2,4-Diformylphloroglucinol using spectroscopic methods (NMR, IR, MS).

G cluster_synthesis Synthesis Workflow Phloroglucinol Phloroglucinol Reaction Formylation Reaction (e.g., Duff Reaction) Phloroglucinol->Reaction Formylating_Agent Formylating_Agent Formylating_Agent->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Intermediate Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 2,4-Diformylphloroglucinol Purification->Product

Caption: A generalized workflow for the synthesis of 2,4-Diformylphloroglucinol.

Biological Activities and Drug Development Potential

While research specifically on 2,4-Diformylphloroglucinol is limited, extensive studies on the closely related compound 2,4-diacetylphloroglucinol (DAPG) provide significant insights into the potential biological activities of this class of molecules. DAPG is a well-known antibiotic with broad-spectrum antibacterial and antifungal properties.

Antimicrobial and Antifungal Activity

Derivatives of phloroglucinol are known to be produced by various microorganisms, such as Pseudomonas fluorescens, and play a role in the biological control of plant diseases. The proposed mechanism of action for their bactericidal effects involves the disruption of bacterial cell membrane integrity. This leads to increased membrane permeability and subsequent leakage of intracellular components.

Table of Antimicrobial Activity for the Related Compound 2,4-Diacetylphloroglucinol (DAPG):

Target OrganismActivity (MIC in µg/mL)
Bacillus subtilis5
Staphylococcus aureus5
Enterococcus faecalis50
Fusarium oxysporum16
Pythium debaryanum64
Rhizoctonia solani32-64

Data for DAPG, a structurally similar compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compound (2,4-Diformylphloroglucinol)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

G cluster_moa Proposed Antimicrobial Mechanism of Action Phloroglucinol_Derivative 2,4-Diformylphloroglucinol Bacterial_Cell Bacterial Cell Phloroglucinol_Derivative->Bacterial_Cell interacts with Membrane_Disruption Disruption of Cell Membrane Integrity Bacterial_Cell->Membrane_Disruption Permeability_Increase Increased Membrane Permeability Membrane_Disruption->Permeability_Increase Leakage Leakage of Intracellular Components Permeability_Increase->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for phloroglucinol derivatives.

Interaction with Plant Signaling Pathways

Studies on DAPG have revealed its ability to alter plant root architecture by interacting with auxin-dependent signaling pathways. It has been shown to inhibit primary root growth while stimulating the formation of lateral roots. This suggests that 2,4-Diformylphloroglucinol could also have applications in agriculture as a plant growth regulator.

G cluster_plant Interaction with Auxin Signaling in Plants Compound 2,4-Diformylphloroglucinol (or DAPG) Auxin_Signaling Auxin-Dependent Signaling Pathway Compound->Auxin_Signaling interacts with Primary_Root Primary Root Growth Auxin_Signaling->Primary_Root Lateral_Root Lateral Root Formation Auxin_Signaling->Lateral_Root Inhibition - Primary_Root->Inhibition Stimulation + Lateral_Root->Stimulation

Caption: Conceptual diagram of the effect on plant root development.

Conclusion and Future Directions

2,4-Diformylphloroglucinol is a valuable building block in organic synthesis and, based on the activities of related compounds, holds significant promise as a bioactive molecule. Its potential antimicrobial and plant-growth-regulating properties make it a person of interest for both pharmaceutical and agricultural research. Further investigation is warranted to fully elucidate its biological activity profile, mechanism of action, and potential for therapeutic and commercial applications. The synthesis and experimental protocols provided herein offer a foundation for researchers to explore the potential of this and other phloroglucinol derivatives.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diformylphloroglucinol: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diformylphloroglucinol, a derivative of the naturally occurring phloroglucinol, holds potential as a versatile building block in the synthesis of various bioactive compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 2,4-diformylphloroglucinol. Detailed experimental protocols for key synthetic routes are presented, along with a summary of the limited available data on its biological activity. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of phenolic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of functional groups, such as formyl groups, onto the phloroglucinol scaffold can significantly modulate its chemical reactivity and biological profile. 2,4-Diformylphloroglucinol, also known as 2,4,6-trihydroxyisophthalaldehyde, is a key intermediate in the synthesis of more complex molecules. While its acetylated analogue, 2,4-diacetylphloroglucinol (DAPG), is a well-studied natural antibiotic, the diformyl derivative presents unique opportunities for synthetic diversification.

Discovery and Historical Context

The history of 2,4-diformylphloroglucinol synthesis is intrinsically linked to the development of aromatic formylation reactions. Several named reactions have been pivotal in the introduction of aldehyde functionalities to electron-rich aromatic rings like phloroglucinol.

  • The Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction initially involved the formylation of aromatic compounds using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[2] A significant modification by Adams, which generates HCN in situ from zinc cyanide and HCl, made the reaction safer and more widely used.[3]

  • The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.

  • The Duff Reaction: Discovered by James Cooper Duff, this method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, often in a glycerol or trifluoroacetic acid medium.[4][5] This reaction is particularly effective for the formylation of phenols.[4]

Synthetic Methodologies

The primary routes for the synthesis of 2,4-diformylphloroglucinol involve the electrophilic formylation of phloroglucinol. The high nucleophilicity of the phloroglucinol ring makes it susceptible to substitution at the 2, 4, and 6 positions. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired diformylation product over mono- or triformylation.

The Duff Reaction

The Duff reaction is a prominent method for the formylation of phloroglucinol. It proceeds via the reaction of phloroglucinol with hexamethylenetetramine (HMTA) in an acidic medium, followed by hydrolysis of the resulting intermediate. A patent describing the synthesis of the related 2,4,6-triformylphloroglucinol utilizes trifluoroacetic acid as the solvent and catalyst. By adjusting the stoichiometry of the reactants, the synthesis can be directed towards the diformyl product.

Logical Workflow for the Duff Reaction:

Duff_Reaction_Workflow cluster_start Reactant Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation Phloroglucinol Phloroglucinol ReactionMix Reaction Mixture in TFA Phloroglucinol->ReactionMix HMTA Hexamethylenetetramine (HMTA) HMTA->ReactionMix TFA Trifluoroacetic Acid (TFA) TFA->ReactionMix Heating Heating under Inert Atmosphere ReactionMix->Heating Hydrolysis Acidic Hydrolysis Heating->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product 2,4-Diformylphloroglucinol Purification->Product

Caption: General workflow for the synthesis of 2,4-Diformylphloroglucinol via the Duff reaction.
Other Potential Formylation Methods

While the Duff reaction appears to be a suitable method, other formylation reactions could potentially be optimized for the synthesis of 2,4-diformylphloroglucinol.

  • Gattermann Reaction: The use of zinc cyanide and hydrochloric acid could be explored for the diformylation of phloroglucinol. Careful control of stoichiometry would be necessary to avoid the formation of the triformylated product.

  • Vilsmeier-Haack Reaction: The reactivity of the Vilsmeier reagent would need to be carefully controlled to prevent over-formylation and potential side reactions with the hydroxyl groups of phloroglucinol.

Experimental Protocols

While a specific peer-reviewed protocol for 2,4-diformylphloroglucinol was not found, the following detailed procedure is adapted from a similar synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, which employs a formylation step followed by hydrolysis, and a patent for the synthesis of 2,4,6-triformylphloroglucinol via the Duff reaction.[6] This protocol should be considered a representative method and may require optimization.

Synthesis of 2,4-Diformylphloroglucinol via the Duff Reaction (Representative Protocol)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve phloroglucinol (1 equivalent) in trifluoroacetic acid (TFA).

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (HMTA) (2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the formylation, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated hydrochloric acid. Stir the mixture vigorously for several hours to hydrolyze the intermediate.

  • Work-up: The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,4-diformylphloroglucinol as a solid.

Mechanism of the Duff Reaction:

Duff_Mechanism cluster_activation Activation of HMTA cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonation Protonation (H+) HMTA->Protonation Acid catalyst Iminium Electrophilic Iminium Ion Protonation->Iminium Attack Nucleophilic Attack Iminium->Attack Phloroglucinol Phloroglucinol Phloroglucinol->Attack Intermediate Aminomethylated Intermediate Attack->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product 2,4-Diformylphloroglucinol Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction for the formylation of phloroglucinol.

Quantitative Data

Quantitative data for the synthesis of 2,4-diformylphloroglucinol is not widely available in the literature. The following table summarizes representative data for the synthesis of the related compound, 2,4-diacetylphloroglucinol (DAPG), to provide a general understanding of the reaction efficiencies for the functionalization of phloroglucinol.

Starting MaterialAcylating/Formylating AgentCatalyst/SolventReaction ConditionsYield (%)Reference
PhloroglucinolAcetic AnhydrideBoron trifluoride etherateNot specifiedHigh[7]
PhloroglucinolAcyl ChloridesFriedel-CraftsNot specifiedNot specified[8]

Biological Activity

Specific studies on the biological activity of 2,4-diformylphloroglucinol are limited. However, the closely related natural product, 2,4-diacetylphloroglucinol (DAPG), exhibits a broad spectrum of antimicrobial activities.

Antimicrobial Activity of 2,4-Diacetylphloroglucinol (DAPG)

DAPG is known to be effective against a variety of plant pathogens. Its mechanism of action is believed to involve the disruption of bacterial cell membranes.[9]

OrganismActivityConcentrationReference
Vancomycin-resistant Staphylococcus aureus (VRSA)ActiveMIC 4 mg/L[10]
Vancomycin-resistant Enterococcus (VRE) - A & BModerately ActiveMIC 8 mg/L[10]

Cytotoxicity

Studies on the cytotoxicity of phloroglucinol itself have shown that it can protect against oxidative stress-induced cell death.[11][12] The cytotoxic potential of 2,4-diformylphloroglucinol has not been extensively reported and warrants further investigation.

Spectroscopic Data

Conclusion

2,4-Diformylphloroglucinol represents a valuable synthetic intermediate with potential for the development of novel bioactive molecules. While its direct synthesis and biological evaluation are not as extensively documented as its diacetylated counterpart, established formylation methodologies, particularly the Duff reaction, provide a clear path for its preparation. This guide has summarized the historical context, provided a representative synthetic protocol, and highlighted the need for further research into the biological activities and spectroscopic characterization of this promising compound. Future studies in these areas will undoubtedly contribute to a more complete understanding of 2,4-diformylphloroglucinol and its potential applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2,4,6-Triformylphloroglucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide details the spectroscopic properties and a common synthetic route for 2,4,6-Triformylphloroglucinol. It includes tabulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a detailed experimental protocol for its synthesis. A generalized workflow for spectroscopic analysis is also presented. This document aims to serve as a valuable resource for the characterization and utilization of formylated phloroglucinols in scientific research.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4,6-Triformylphloroglucinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,4,6-Triformylphloroglucinol were recorded on a 500 MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Triformylphloroglucinol [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
14.10Singlet3H-OHCDCl₃
10.14Singlet3H-CHOCDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Triformylphloroglucinol [1]

Chemical Shift (δ) ppmAssignmentSolvent
191.90Aldehyde Carbonyl (-CHO)DMSO-d₆
173.77Aromatic Carbon (C-OH)DMSO-d₆
103.63Aromatic Carbon (C-CHO)DMSO-d₆
Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Triformylphloroglucinol reveals characteristic absorption bands for its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 2,4,6-Triformylphloroglucinol

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (phenolic)
~1645StrongC=O stretch (aldehyde)
~1580MediumC=C stretch (aromatic)

Note: The interpretation of the IR spectrum is based on the spectral data available in the cited literature.

Mass Spectrometry (MS)

Detailed mass spectrometry data for 2,4,6-Triformylphloroglucinol is not explicitly provided in the reviewed literature. However, the molecular weight of the compound is 210.14 g/mol .[2]

Experimental Protocols

Synthesis of 2,4,6-Triformylphloroglucinol[1]

This protocol describes a common method for the synthesis of 2,4,6-Triformylphloroglucinol from phloroglucinol.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 3 M

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • To 90 mL of trifluoroacetic acid (TFA), add 15.098 g (108 mmol) of hexamethylenetetramine (HMTA). Sonicate the mixture for 10 minutes until the solid is completely dissolved.

  • Under a nitrogen atmosphere, add 6.014 g (49 mmol) of phloroglucinol to the solution.

  • Heat the reaction mixture at 100 °C for approximately 2.5 hours.

  • Add 150 mL of 3 M hydrochloric acid (HCl) and continue heating at 100 °C for an additional hour.

  • After cooling to room temperature, filter the solution through Celite.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer over magnesium sulfate and then filter.

  • The solvent is removed via rotary evaporation to yield the crude product, which can be further purified.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra were obtained on a 500 MHz spectrometer.[1]

  • Samples were dissolved in deuterated chloroform (CDCl₃) for ¹H NMR and deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR.[1]

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • FT-IR spectra were recorded on a Nicolet iS50 spectrometer using the attenuated total reflection (ATR) method.[1]

  • Data is reported in wavenumbers (cm⁻¹).

Workflow and Diagrams

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Theoretical Insights into the Electronic Structure of 2,4-Diformylphloroglucinol: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 2,4-Diformylphloroglucinol (DFP). DFP, a key phenolic compound, possesses a unique molecular architecture with significant potential in medicinal chemistry and materials science. Understanding its electronic properties at a quantum level is paramount for predicting its reactivity, stability, and interaction with biological targets. This document outlines the computational methodologies, presents representative data from theoretical calculations, and visualizes the workflow and conceptual frameworks used in such studies.

Core Computational Methodologies

The electronic structure of organic molecules like 2,4-Diformylphloroglucinol is effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method that offers a favorable balance between computational cost and accuracy.[1][2][3][4][5] For excited-state properties, Time-Dependent DFT (TD-DFT) is the standard approach.

Experimental Protocols: A Computational Approach

A typical computational protocol for analyzing the electronic structure of a molecule like DFP involves several key steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A commonly used functional for this purpose is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic distribution.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR and Raman).[6]

  • Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.[7][8][9] The molecular electrostatic potential (MEP) map is also generated to identify regions of electrophilic and nucleophilic attack.

  • Excited State Analysis: To understand the molecule's response to light and its potential photophysical properties, TD-DFT calculations are performed. These simulations can predict the electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[3][8][10]

Logical Workflow for Theoretical Analysis

The following diagram illustrates the standard workflow for a computational study of a molecule's electronic structure.

Computational Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis & Interpretation A Initial Molecular Structure (2,4-Diformylphloroglucinol) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Define Level of Theory C Frequency Calculation B->C Verify Energy Minimum E Excited State Calculation B->E Use Optimized Geometry F Optimized Geometric Parameters B->F D Electronic Structure Analysis (HOMO, LUMO, MEP) C->D Use Optimized Geometry G Vibrational Frequencies C->G H Electronic Properties D->H J NBO Analysis D->J I Simulated UV-Vis Spectra E->I Electronic Transition HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electronic Excitation Photon Photon (hν)

References

The Natural Occurrence and Biological Significance of Diformylphloroglucinols and Their Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of 2,4-diformylphloroglucinol remains elusive in scientific literature, a closely related and structurally significant class of compounds, the formylated phloroglucinols (FPCs), are prominently found in the plant kingdom, particularly within the Eucalyptus genus. This technical guide provides an in-depth exploration of these diformylphloroglucinol derivatives, with a primary focus on jensenone, a representative compound isolated from Eucalyptus jensenii. The guide details their natural sources, quantitative yields, and comprehensive experimental protocols for their isolation and characterization. Furthermore, it delves into their proposed biosynthetic pathways and discusses their known biological activities and mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene backbone. Their derivatives, which include acyl, alkyl, and formyl substitutions, exhibit a wide array of biological activities. Among these, formylated phloroglucinols (FPCs) have garnered significant interest due to their unique chemical structures and potent biological effects. Although 2,4-diformylphloroglucinol itself has not been reported as a naturally occurring compound, its structural motif is present in more complex molecules isolated from nature. This guide focuses on these naturally occurring this compound derivatives, providing a comprehensive resource for the scientific community.

Natural Occurrence of this compound Derivatives

The primary natural sources of this compound derivatives are plants of the Eucalyptus genus. These compounds are key components of the plant's chemical defense system.

Jensenone and Other Formylated Phloroglucinols in Eucalyptus

A prominent example of a naturally occurring this compound derivative is jensenone , isolated from the leaves of Eucalyptus jensenii.[1] Its structure is 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde. Other complex FPCs found in various Eucalyptus species include euglobals and sideroxylonals , which are often adducts of a formylated phloroglucinol core with a terpene moiety.[2][3]

Quantitative Data on Formylated Phloroglucinols

The concentration of FPCs can vary significantly between different Eucalyptus species and even different tissues of the same plant. The following tables summarize the quantitative yields of jensenone and other FPCs from Eucalyptus species.

Table 1: Yield of Jensenone from Eucalyptus jensenii

CompoundPlant SourcePlant PartYieldPurityReference
JensenoneEucalyptus jenseniiLeaves2.1% of dried leaves>99%[1][4]

Table 2: Concentration of Formylated Phloroglucinol Compounds (FPCs) in Various Eucalyptus Species and Tissues (mg g⁻¹ DW) [3]

Eucalyptus SpeciesTissueSideroxylonal ASideroxylonal CMacrocarpal AMacrocarpal BTotal FPCs
E. camphoraLeaf0.1 ± 0.02.3 ± 0.20.0 ± 0.00.0 ± 0.065 ± 5.1
Flower Bud0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.013 ± 1.2
Flower0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.012 ± 1.1
E. globulusLeaf1.2 ± 0.10.0 ± 0.02.5 ± 0.21.8 ± 0.141 ± 3.5
Flower Bud0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
Flower0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
E. loxophlebaLeaf0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.2 ± 0.0
Flower Bud0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
Flower0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
E. sideroxylonLeaf1.5 ± 0.10.0 ± 0.00.0 ± 0.00.0 ± 0.02.5 ± 0.2
Flower Bud10.1 ± 0.80.0 ± 0.00.0 ± 0.00.0 ± 0.011.2 ± 0.9
Flower13.2 ± 1.10.0 ± 0.00.0 ± 0.00.0 ± 0.014.5 ± 1.2

Data are presented as mean ± standard error.

Experimental Protocols

Isolation and Purification of Jensenone from Eucalyptus jensenii[1][4]
  • Extraction: Dried and powdered leaves of E. jensenii are extracted with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Vacuum Liquid Chromatography (VLC): The crude acetone extract is subjected to VLC over TLC grade silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing jensenone are identified by their characteristic UV absorbance and staining properties.

  • Crystallization: The fractions rich in jensenone are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethyl acetate-hexane) to yield pure jensenone.

Analysis of Formylated Phloroglucinols by UHPLC-DAD-ESI-Q-TOF-MS/MS[2][3]
  • Sample Preparation: A small amount of dried and ground plant material (e.g., 10 mg) is extracted with a suitable solvent, such as a mixture of methanol, water, and formic acid. The mixture is vortexed, sonicated, and centrifuged. The supernatant is then filtered and transferred to a vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is employed using two solvents: (A) water with a small percentage of formic acid and (B) acetonitrile with a small percentage of formic acid. The gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

  • Detection:

    • Diode Array Detector (DAD): UV-Vis spectra are recorded to aid in compound identification. FPCs typically show a maximum absorbance at around 275 nm.[2]

    • Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS): Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the parent ions and their fragmentation patterns, which are crucial for structural elucidation.

Biosynthesis and Biological Activity

Proposed Biosynthetic Pathway of Formylated Phloroglucinols

The biosynthesis of the phloroglucinol core is proposed to occur via the polyketide pathway.[5] This involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to form the phloroglucinol ring. The formyl groups are likely introduced by the action of formyltransferase enzymes, although the specific enzymes responsible for this in Eucalyptus have not yet been fully characterized. For FPCs that are adducted with terpenes, the terpene moieties are synthesized through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways, with terpene synthases catalyzing the formation of the specific terpene skeletons.[6][7]

Biosynthetic_Pathway Acyl_CoA Acyl-CoA Polyketide_Synthase Polyketide Synthase Acyl_CoA->Polyketide_Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Acylphloroglucinol Acylphloroglucinol Core Polyketide_Synthase->Acylphloroglucinol Formyltransferase Formyltransferase(s) Acylphloroglucinol->Formyltransferase Formylated_Phloroglucinol Formylated Phloroglucinol (e.g., Jensenone) Formyltransferase->Formylated_Phloroglucinol FPC_Terpene_Adduct FPC-Terpene Adducts (e.g., Euglobals) Formylated_Phloroglucinol->FPC_Terpene_Adduct MEP_MVA MEP/MVA Pathways Terpene_Synthase Terpene Synthase(s) MEP_MVA->Terpene_Synthase Terpenes Monoterpenes/ Sesquiterpenes Terpene_Synthase->Terpenes Terpenes->FPC_Terpene_Adduct Antifeedant_Mechanism Jensenone Jensenone (this compound derivative) Schiff_Base Schiff Base Formation Jensenone->Schiff_Base GIT_Proteins Gastrointestinal Proteins (-NH2) GIT_Proteins->Schiff_Base Protein_Inactivation Protein Inactivation Schiff_Base->Protein_Inactivation Metabolic_Disruption Metabolic Disruption Protein_Inactivation->Metabolic_Disruption Serotonin_Release 5HT (Serotonin) Release Metabolic_Disruption->Serotonin_Release Conditioned_Aversion Conditioned Taste Aversion Serotonin_Release->Conditioned_Aversion Nrf2_Pathway Phloroglucinol Phloroglucinol (Core of FPCs) Nrf2_Activation Nrf2 Activation (Phosphorylation) Phloroglucinol->Nrf2_Activation ROS Reactive Oxygen Species (Oxidative Stress) ROS->Nrf2_Activation (induces) Cell_Protection Cell Protection & Reduced Apoptosis ROS->Cell_Protection (induces damage) HO1_Expression HO-1 Expression Nrf2_Activation->HO1_Expression HO1_Expression->Cell_Protection

References

Safety and Handling Precautions for 2,4-Diformylphloroglucinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). 2,4-Diformylphloroglucinol is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.

Introduction

2,4-Diformylphloroglucinol is an aromatic organic compound containing both phenolic and aldehydic functional groups. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Due to the lack of a specific Safety Data Sheet (SDS), this guide provides safety and handling precautions based on the known hazards of its precursor (phloroglucinol) and the reagents used in its synthesis (e.g., phosphorus oxychloride and dimethylformamide), as well as the general hazards associated with aromatic aldehydes and phenols.

Hazard Identification and Classification

The precise GHS classification for 2,4-Diformylphloroglucinol is not established. However, based on its structural moieties and precursors, the following hazards should be anticipated.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3][4]

  • H317: May cause an allergic skin reaction.[1][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

  • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Exposure Controls and Personal Protection

Engineering Controls
  • Fume Hood: All work with 2,4-Diformylphloroglucinol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
PPE ItemSpecifications
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[9]
Skin Protection A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required.[9]
Hand Protection Nitrile or neoprene gloves should be worn. For prolonged contact or when handling larger quantities, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[8][9]
Respiratory Protection For routine handling in a fume hood, respiratory protection is not typically required. In the event of a large spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

Safe Handling Procedures
  • Avoid the generation of dust.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly after handling.[5][10]

  • An emergency eyewash station and safety shower must be readily accessible.[9]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • The storage area should be clearly marked.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Accidental Release Measures

Small Spills
  • Restrict access to the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills
  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and the appropriate emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing 2,4-Diformylphloroglucinol must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Weighing and Transferring Solid 2,4-Diformylphloroglucinol
  • Don all required PPE.

  • Perform all operations within a chemical fume hood.

  • Use a disposable weighing boat or line the balance with weighing paper.

  • Carefully transfer the desired amount of solid using a spatula, avoiding the creation of dust.

  • Close the container tightly after use.

  • Clean any residual powder from the spatula and work surface with a damp cloth, which should then be disposed of as hazardous waste.

Preparation of a Solution
  • Don all required PPE.

  • Work within a chemical fume hood.

  • Add the weighed 2,4-Diformylphloroglucinol to the chosen solvent in a suitable flask.

  • Stir or sonicate until the solid is fully dissolved.

  • Cap the flask and label it appropriately.

Visualizations

Spill_Response_Workflow Spill Response Workflow for 2,4-Diformylphloroglucinol spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area large_spill->evacuate Yes contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alert Alert Emergency Response evacuate->alert Hierarchy_of_Controls Hierarchy of Controls for Handling 2,4-Diformylphloroglucinol elimination Elimination (Most Effective) Not Feasible for Research substitution Substitution Use a less hazardous alternative if possible engineering Engineering Controls Work in a fume hood administrative Administrative Controls Implement Safe Work Practices (SOPs) and Training ppe Personal Protective Equipment (Least Effective) Wear gloves, goggles, lab coat

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,4-Diformylphloroglucinol (DFP). Given the limited direct studies on DFP, this guide draws upon established principles of forced degradation, stability-indicating analytical methods, and data from studies on the parent compound, phloroglucinol, and other related phloroglucinol derivatives. This information is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.

Introduction to 2,4-Diformylphloroglucinol (DFP)

2,4-Diformylphloroglucinol is a symmetrical aromatic compound characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with two formyl groups at positions 2 and 4. The presence of both hydroxyl and aldehyde functionalities makes DFP a versatile building block in organic synthesis, particularly in the preparation of bioactive molecules and complex organic frameworks. However, these functional groups also render the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the stability of DFP is paramount for its handling, storage, and application in pharmaceutical development.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Based on general guidelines for forced degradation studies, the stability of DFP should be evaluated under the following conditions:

  • Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidative Degradation: Treatment with an oxidizing agent, typically hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to light, typically a combination of UV and visible light.

Predicted Stability Profile of 2,4-Diformylphloroglucinol

Table 1: Predicted Stability of 2,4-Diformylphloroglucinol under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Likely StableMinimal degradation expected.
Basic Hydrolysis Susceptible to DegradationFormation of carboxylates via Cannizzaro reaction, potential for ring opening under harsh conditions.
Oxidative Degradation Highly SusceptibleOxidation of aldehyde groups to carboxylic acids, oxidation of the phenolic ring leading to ring-opened products.
Thermal Degradation Moderately StableDecarbonylation at very high temperatures.
Photolytic Degradation Potentially UnstablePhotoreactions involving the formyl and hydroxyl groups.

Note: This table is based on predicted stability and requires experimental verification.

Potential Degradation Pathways

The degradation of DFP is anticipated to proceed through several pathways, primarily involving the formyl and hydroxyl groups.

Under basic conditions, the formyl groups of DFP are susceptible to the Cannizzaro reaction, a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.

G DFP 2,4-Diformylphloroglucinol Intermediate Intermediate Adduct DFP->Intermediate OH- Alcohol 2-Formyl-4-(hydroxymethyl)phloroglucinol Intermediate->Alcohol Hydride Transfer Carboxylate 2-Formyl-4-carboxyphloroglucinol Intermediate->Carboxylate Hydride Transfer

Caption: Proposed Cannizzaro reaction pathway for DFP under basic conditions.

The aldehyde groups and the electron-rich phloroglucinol ring are prone to oxidation. Hydrogen peroxide or other oxidizing agents can lead to the formation of carboxylic acids and potentially ring-opened byproducts.

G DFP 2,4-Diformylphloroglucinol CarboxylicAcid 2,4-Dicarboxyphloroglucinol DFP->CarboxylicAcid H2O2 RingOpened Ring-Opened Products CarboxylicAcid->RingOpened Further Oxidation

Caption: Potential oxidative degradation pathway of DFP.

Experimental Protocols for Stability and Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on 2,4-Diformylphloroglucinol and for analyzing the resulting samples.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis DFP_stock Prepare DFP Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DFP_stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DFP_stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DFP_stock->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) DFP_stock->Thermal Photo Photodegradation (ICH Q1B conditions) DFP_stock->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/DAD Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: General workflow for forced degradation studies of DFP.

  • Accurately weigh approximately 10 mg of 2,4-Diformylphloroglucinol.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Protect the solution from light.

  • Acidic Hydrolysis:

    • To 1 mL of DFP stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of DFP stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • To 1 mL of DFP stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified time.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Place a known amount of solid DFP in a vial and keep it in a hot air oven at 80°C for a specified duration.

  • At each time point, withdraw a sample, dissolve it in the solvent to the desired concentration, and analyze by HPLC.

  • Expose a solution of DFP (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples at appropriate time intervals.

A stability-indicating HPLC method is crucial for separating DFP from its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point.

Table 2: Example HPLC Method Parameters for DFP Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm or determined by UV scan)
Injection Volume 10 µL

Note: This is a starting point and the method should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent DFP molecule, it is possible to propose structures for the degradants.

Conclusion

This technical guide provides a foundational understanding of the potential stability and degradation pathways of 2,4-Diformylphloroglucinol. While direct experimental data on DFP is scarce, the information presented, based on the chemistry of its functional groups and data from related compounds, offers a robust framework for researchers and drug development professionals. It is imperative that comprehensive forced degradation studies are conducted to experimentally verify these predictions, identify actual degradation products, and develop and validate a stability-indicating analytical method. Such studies are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing 2,4-Diformylphloroglucinol.

A Comprehensive Review of 2,4-Diformylphloroglucinol and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol and its derivatives represent a diverse class of naturally occurring phenolic compounds that have garnered significant attention in the scientific community, particularly in the fields of drug discovery and development. Among these, 2,4-Diformylphloroglucinol and its analogs, such as 2,4-Diacetylphloroglucinol (DAPG), have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-cancer properties. This technical guide provides a comprehensive review of the existing literature on 2,4-Diformylphloroglucinol and its key analogs, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Synthesis of 2,4-Diformylphloroglucinol and Its Analogs

The synthesis of 2,4-Diformylphloroglucinol and its analogs often involves electrophilic aromatic substitution reactions on the electron-rich phloroglucinol core. Several methods have been reported for the formylation and acylation of phloroglucinol to yield the desired products.

Formylation of Phloroglucinol

The introduction of formyl groups onto the phloroglucinol ring can be achieved through various classical organic reactions:

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings like phloroglucinol.[1][2][3][4][5]

  • Gattermann Reaction: This method involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), for formylation.[6][7][8] A modification of this reaction uses zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[6]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) in a basic solution to achieve ortho-formylation of phenols.[9][10][11][12][13]

While these are established methods for formylation, specific, detailed protocols for the synthesis of 2,4-Diformylphloroglucinol are not extensively documented in the readily available literature. Researchers may need to adapt and optimize these general procedures for the specific synthesis of the 2,4-diformyl derivative.

Synthesis of 2,4-Diacetylphloroglucinol (DAPG) and Analogs

The synthesis of the well-studied analog, 2,4-Diacetylphloroglucinol (DAPG), is more thoroughly described. A convenient one-step synthesis involves the direct acylation of 2-acetylphloroglucinol with acetic anhydride using boron trifluoride-etherate as a catalyst, which has been reported to produce high yields of up to 90%.[1] Another approach is the Friedel-Crafts acylation of phloroglucinol.[14] The synthesis of other acyl analogs can be achieved by using different acyl chlorides in the Friedel-Crafts reaction.

Chemical and Physical Properties

The chemical and physical properties of 2,4-Diformylphloroglucinol and its analogs are crucial for their handling, formulation, and biological activity. While specific data for 2,4-Diformylphloroglucinol is scarce, data for its close analog, 2,4-Diacetylphloroglucinol, is available.

Table 1: Physicochemical Properties of 2,4-Diacetylphloroglucinol (DAPG)

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₅PubChem
Molecular Weight210.18 g/mol PubChem
AppearanceSolid-
Melting Point--
Solubility--

Note: Further experimental determination of the properties of 2,4-Diformylphloroglucinol is required.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of synthesized compounds.

NMR and Mass Spectrometry of Phloroglucinol Derivatives

NMR spectroscopy is a powerful tool for determining the structure of phloroglucinol derivatives.[3][6][15] For instance, in formylated phloroglucinol meroterpenoids, the chemical shifts of the phloroglucinol carbons and the aldehyde carbonyl carbon are diagnostic.[15]

Biological Activities

2,4-Diformylphloroglucinol and its analogs exhibit a wide range of biological activities, with antimicrobial effects being the most extensively studied.

Antifungal Activity

2,4-Diacetylphloroglucinol (DAPG) is a well-documented antifungal agent with broad-spectrum activity. It has been shown to be effective against various fungal pathogens, including Candida albicans and plant pathogenic fungi.[16][17][18][19] The antifungal activity of DAPG and its derivatives has been quantified using minimum inhibitory concentration (MIC) assays.[20] For example, a derivative of DAPG, 2,4-dipropylphloroglucinol (DPPG), showed notable activity against Candida spp. with MIC values ranging from 16-128 µg/mL and against Aspergillus spp. with MIC values of 16-64 µg/mL.[20]

Antibacterial Activity

Formylated phloroglucinol derivatives have also demonstrated significant antibacterial activity.[18][21] One study reported that a formyl-phloroglucinol derivative coupled with a monoterpenoid exhibited broad-spectrum antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 12.5 μg/mL.[18] Another study showed that trialdehyde phloroglucinol (TPG) exhibited strong synergistic antibacterial activity with penicillin against MRSA.[22] The antibacterial action of DAPG is believed to be associated with the destruction of bacterial barrier structures.[23]

Table 2: Summary of Antimicrobial Activity of 2,4-Diformylphloroglucinol Analogs

CompoundOrganismActivityQuantitative Data (MIC)Source
2,4-Diacetylphloroglucinol (DAPG)Candida albicansAntifungal-[16][18]
2,4-Dipropylphloroglucinol (DPPG)Candida spp.Antifungal16-128 µg/mL[20]
2,4-Dipropylphloroglucinol (DPPG)Aspergillus spp.Antifungal16-64 µg/mL[20]
Formyl-phloroglucinol-monoterpenoidMRSAAntibacterial12.5 μg/mL[18]
Trialdehyde phloroglucinol (TPG)MRSAAntibacterial (synergistic with penicillin)-[22]

Mechanism of Action

The primary mode of action for the antifungal activity of 2,4-Diacetylphloroglucinol (DAPG) has been identified as the disruption of the proton gradient across the mitochondrial membrane, acting as a proton ionophore.[15][17] This uncoupling of respiration from ATP synthesis leads to growth inhibition.[15][17] In fungal cells, this disruption of mitochondrial function is the primary toxic effect.[16][17] The antibacterial mechanism of DAPG is thought to involve the disruption of the bacterial cell membrane.[23] For trialdehyde phloroglucinol in combination with penicillin, the synergistic effect against MRSA was shown to involve the destruction of the cell membrane, leading to the leakage of intracellular components.[22]

Experimental Protocols

Synthesis of 2,4-Diacetylphloroglucinol (DAPG)

A detailed protocol for a one-step synthesis of DAPG is as follows:

  • Reactants: 2-acetylphloroglucinol, acetic anhydride, boron trifluoride-etherate.

  • Procedure: The reaction involves the direct acylation of 2-acetylphloroglucinol with acetic anhydride using boron trifluoride-etherate as a catalyst.[1]

  • Work-up and Purification: Specific details on the work-up and purification would need to be followed from the primary literature.

  • Yield: This method has been reported to produce a high yield of 90%.[1]

Antimicrobial Susceptibility Testing

This method is commonly used to evaluate the antibacterial activity of extracts and pure compounds.

  • Preparation of Inoculum: A standardized bacterial culture is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is evenly inoculated with the bacterial culture.

  • Creation of Wells: Sterile wells are punched into the agar.

  • Application of Test Substance: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters.[14][16][19][20]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Drug Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Inoculation: Each well containing the drug dilution is inoculated with the microbial suspension.

  • Controls: Positive (microorganism with no drug) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][24][25][26][27][28]

Visualizations

Signaling Pathway of 2,4-Diacetylphloroglucinol (DAPG) in Fungal Cells

DAPG_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DAPG_ext 2,4-Diacetylphloroglucinol (DAPG) Membrane Membrane Permeabilization DAPG_ext->Membrane Acts as a proton ionophore ProtonGradient Proton Gradient Dissipation Membrane->ProtonGradient OxPhos Uncoupling of Oxidative Phosphorylation ProtonGradient->OxPhos ATP Decreased ATP Synthesis OxPhos->ATP GrowthInhibition Fungal Growth Inhibition ATP->GrowthInhibition

Caption: Mechanism of antifungal action of 2,4-Diacetylphloroglucinol (DAPG).

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_agar Agar Well Diffusion cluster_broth Broth Microdilution Prep_Culture Prepare Microbial Culture Agar_Inoculate Inoculate Agar Plate Prep_Culture->Agar_Inoculate Broth_Inoculate Inoculate with Culture Prep_Culture->Broth_Inoculate Prep_Compound Prepare Test Compound Dilutions Agar_Add Add Compound to Wells Prep_Compound->Agar_Add Broth_Plate Add Compound Dilutions to Plate Prep_Compound->Broth_Plate Agar_Wells Create Wells Agar_Inoculate->Agar_Wells Agar_Wells->Agar_Add Agar_Incubate Incubate Agar_Add->Agar_Incubate Agar_Measure Measure Inhibition Zone Agar_Incubate->Agar_Measure Broth_Plate->Broth_Inoculate Broth_Incubate Incubate Broth_Inoculate->Broth_Incubate Broth_Read Determine MIC Broth_Incubate->Broth_Read

Caption: Workflow for antimicrobial susceptibility testing methods.

Conclusion and Future Directions

2,4-Diformylphloroglucinol and its analogs, particularly 2,4-Diacetylphloroglucinol, have emerged as promising scaffolds for the development of novel antimicrobial agents. The existing literature provides a solid foundation for their synthesis and biological evaluation. However, a notable gap exists in the specific data available for 2,4-Diformylphloroglucinol itself. Future research should focus on developing and optimizing synthetic routes to this core compound to enable a more thorough investigation of its biological properties.

Furthermore, detailed structure-activity relationship (SAR) studies are warranted to explore how modifications to the acyl or formyl groups and the phloroglucinol core impact antimicrobial potency and spectrum. Elucidating the precise molecular targets and downstream signaling pathways affected by these compounds in various pathogens will be crucial for their rational design and development as therapeutic agents. The information compiled in this technical guide aims to facilitate and inspire further research in this exciting area of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 2,4-Diformylphloroglucinol in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthesis and application of Covalent Organic Frameworks (COFs) utilizing phloroglucinol-based monomers. While direct experimental data for COFs synthesized from 2,4-diformylphloroglucinol is not extensively available in the current scientific literature, this report leverages the well-documented use of its close analogue, 2,4,6-triformylphloroglucinol (TFP), to provide representative protocols and application insights. The principles and methodologies described herein are expected to be largely applicable to the synthesis and functionalization of COFs from other formylated phloroglucinol derivatives.

Introduction to Phloroglucinol-Based COFs

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[1] Phloroglucinol and its formylated derivatives are attractive building blocks for COF synthesis due to their planar C3-symmetric structure, which can lead to the formation of highly ordered hexagonal porous networks.

The keto-enol tautomerism in phloroglucinol-based linkers can facilitate the formation of stable β-ketoenamine linkages upon reaction with amine monomers, resulting in COFs with enhanced crystallinity and stability. These characteristics are particularly advantageous for applications in drug delivery, where a robust and porous carrier is required.

Synthesis of Phloroglucinol-Based COFs: A Representative Protocol

The following protocol details the synthesis of a TFP-based COF, which serves as a model for phloroglucinol-derived COFs. The most common method for COF synthesis is the solvothermal method.

2.1. Materials

  • 2,4,6-triformylphloroglucinol (TFP)

  • Amine linker (e.g., 1,4-phenylenediamine, 4,4'-biphenyldiamine)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M)

  • Anhydrous tetrahydrofuran (THF) for washing

  • Pyrex tube

  • Sonicator

  • Vacuum oven

2.2. Solvothermal Synthesis Protocol

  • Monomer Preparation: In a Pyrex tube, add 2,4,6-triformylphloroglucinol (TFP) and the chosen amine linker in a suitable molar ratio (commonly 1:1.5 or 1:1).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and mesitylene in a 1:1 v/v ratio) and the aqueous acetic acid catalyst.

  • Degassing: Sonicate the mixture for 10-15 minutes to ensure homogeneity. Subsequently, degas the mixture through three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (typically 120 °C) for a defined period (usually 72 hours).

  • Isolation and Washing: After cooling the tube to room temperature, a precipitate, the COF product, will be observed. Isolate the solid product by centrifugation or filtration. Wash the collected solid repeatedly with an anhydrous solvent like THF to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified COF powder in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to remove residual solvent.

2.3. Characterization of the Synthesized COF

The resulting COF should be characterized to confirm its structure, crystallinity, porosity, and thermal stability. Key techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the expected covalent linkages (e.g., imine or β-ketoenamine bonds).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.

Quantitative Data for Representative Phloroglucinol-Based COFs

The following table summarizes key quantitative data for COFs synthesized from 2,4,6-triformylphloroglucinol (TFP) and various amine linkers. This data highlights the tunable nature of COF properties based on the choice of building blocks.

COF NameAmine LinkerBET Surface Area (m²/g)Pore Size (Å)Thermal Stability (°C)Reference
TpPa-1 p-Phenylenediamine47818.4~350Scientific Reports, 2013
TpBD Benzidine68725.0~400J. Am. Chem. Soc., 2011
EDTFP-1 4,4'-EthylenedianilineNot Reported~15Not ReportedACS Appl. Mater. Interfaces, 2017[2]
TpBpy 5,5'-Diamino-2,2'-bipyridine52017.0>400Chem. Sci., 2015

Applications in Drug Development

The inherent properties of phloroglucinol-based COFs, such as high porosity, large surface area, and the potential for functionalization, make them excellent candidates for applications in drug development, particularly in drug delivery.

4.1. Drug Loading and Release

The porous structure of these COFs allows for the encapsulation of therapeutic molecules. The drug loading capacity and release kinetics can be tuned by modifying the pore size and the chemical environment within the pores. For instance, COFs can be designed to release drugs in response to specific stimuli, such as a change in pH, which is a common feature of tumor microenvironments.

4.2. Biocompatibility and Cytotoxicity

For any material to be used in a biological context, its biocompatibility and cytotoxicity are of paramount importance. Studies on some phloroglucinol-based COFs have indicated good biocompatibility. For example, the EDTFP-1 COF, synthesized from TFP and 4,4'-ethylenedianiline, has been investigated for its anticancer potential and showed enhanced cytotoxicity against several cancer cell lines.[2]

Experimental Workflows and Diagrams

5.1. Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Monomer Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomers 2,4,6-Triformylphloroglucinol + Amine Linker Mixing Mixing & Sonication Monomers->Mixing Solvents Solvent Mixture (e.g., Dioxane/Mesitylene) Solvents->Mixing Catalyst Aqueous Acetic Acid Catalyst->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Heating Heating (120°C, 72h) Degassing->Heating Isolation Isolation (Centrifugation/Filtration) Heating->Isolation Washing Washing with THF Isolation->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization (PXRD, FT-IR, TGA, BET) Drying->Characterization

Caption: Solvothermal synthesis workflow for phloroglucinol-based COFs.

5.2. Drug Delivery Logical Pathway

drug_delivery_pathway COF Porous Phloroglucinol-based COF Loading Drug Loading (e.g., soaking, co-precipitation) COF->Loading Drug Therapeutic Drug Molecule Drug->Loading DrugLoadedCOF Drug-Loaded COF Loading->DrugLoadedCOF Administration Administration to Biological System DrugLoadedCOF->Administration Release Drug Release DrugLoadedCOF->Release TargetSite Target Site (e.g., Tumor Microenvironment) Administration->TargetSite Stimulus Stimulus (e.g., pH change) TargetSite->Stimulus Stimulus->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Logical pathway for COF-mediated drug delivery.

Post-Synthetic Modification (PSM)

A significant advantage of COFs is the potential for post-synthetic modification (PSM). This allows for the introduction of new functional groups onto a pre-synthesized COF scaffold, which can be used to tailor the properties of the material for specific applications.[3][4] For instance, the aldehyde groups of a phloroglucinol-based COF could potentially be modified to introduce targeting ligands for drug delivery or catalytic sites.

Conclusion and Future Outlook

While the direct synthesis of COFs from 2,4-diformylphloroglucinol remains an area for future exploration, the extensive research on the closely related 2,4,6-triformylphloroglucinol provides a strong foundation for the development of novel phloroglucinol-based COFs. These materials exhibit promising characteristics for applications in drug development, including high drug loading capacities and the potential for stimuli-responsive release. Further research into the synthesis, functionalization, and biological evaluation of a wider range of phloroglucinol-derived COFs is warranted to fully realize their potential in therapeutic applications.

References

2,4-Diformylphloroglucinol: A Versatile Building Block for Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diformylphloroglucinol (DFP), also commonly referred to as 1,3,5-triformylphloroglucinol (Tp), has emerged as a pivotal building block in the synthesis of highly stable and crystalline porous materials. Its unique structure, featuring a planar C3-symmetric core with reactive aldehyde groups and hydroxyl functionalities, facilitates the formation of robust β-ketoenamine linkages through condensation reactions with various amine linkers. This chemistry has led to the development of a significant class of covalent organic frameworks (COFs) and other porous polymers with exceptional chemical stability, permanent porosity, and tunable functionalities. These materials are at the forefront of research in gas storage and separation, heterogeneous catalysis, sensing, and environmental remediation.

Key Applications and Advantages

Porous materials derived from 2,4-diformylphloroglucinol offer a unique combination of properties that make them highly attractive for a range of applications:

  • Exceptional Stability: The β-ketoenamine linkage formed from the reaction of DFP with amines imparts remarkable chemical stability to the resulting frameworks, allowing them to withstand harsh conditions such as strong acids, bases, and boiling water.

  • High Crystallinity and Porosity: The rigid and planar nature of the DFP monomer promotes the formation of highly ordered, crystalline structures with well-defined, accessible pores. This leads to materials with high surface areas and tunable pore sizes.

  • Tunable Functionality: The versatile chemistry of COFs allows for the incorporation of a wide variety of amine linkers, enabling the rational design of materials with specific chemical functionalities tailored for targeted applications.

  • Gas Storage and Separation: The high porosity and tunable pore chemistry of DFP-based COFs make them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures, such as CO2 from flue gas.

  • Heterogeneous Catalysis: The robust nature and the ability to incorporate catalytically active sites into the framework make DFP-based materials excellent platforms for heterogeneous catalysis, offering high activity, selectivity, and recyclability.

  • Sensing and Adsorption: The functionalizable porous channels can be designed to selectively bind to and detect specific analytes, making them suitable for chemical sensing applications. They also show great promise in the adsorption of pollutants from water.

Data Presentation: Properties of DFP-Based Porous Materials

The following tables summarize the key quantitative data for various porous materials synthesized using 2,4-diformylphloroglucinol as a building block.

Table 1: Physicochemical Properties of Selected DFP-Based Covalent Organic Frameworks

Material NameAmine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
TpPa-1p-Phenylenediamine6850.451.5
TpPa-22,5-Dimethyl-p-phenylenediamine5600.381.4
TpBDBenzidine1167[1]0.55[1]2.3[1]
Tp-Azo4,4'-Azodianiline4530.291.8
TpPa-PyPyrene-2,7-diamine1145[1]0.57[1]1.4[1]

Table 2: Gas Adsorption Data for Selected DFP-Based Covalent Organic Frameworks

Material NameGasUptake CapacityConditions
TpPa-1CO₂17.0 wt%273 K, 1 bar
TpPa-1H₂1.21 wt%77 K, 1 bar
TpBDCO₂15.5 wt%273 K, 1 bar
TpBDCH₄2.1 wt%273 K, 1 bar
Tp-AzoCO₂18.2 wt%273 K, 1 bar

Table 3: Catalytic Performance of Selected DFP-Based Porous Materials

Material NameReactionSubstrateProductConversion (%)Selectivity (%)
Pd@Tp-AzoSuzuki Coupling4-Bromotoluene4-Methylbiphenyl>99>99
Tp-BpyKnoevenagel CondensationBenzaldehydeBenzylidenemalononitrile98>99
Co@TpBDAerobic OxidationEthylbenzeneAcetophenone9295

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative β-ketoenamine-linked covalent organic framework using 2,4-diformylphloroglucinol.

Protocol 1: Solvothermal Synthesis of TpPa-1 COF

Materials:

  • 2,4-Diformylphloroglucinol (Tp)

  • p-Phenylenediamine (Pa-1)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Acetic Acid

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add 2,4-diformylphloroglucinol (0.1 mmol, 21.0 mg) and p-phenylenediamine (0.15 mmol, 16.2 mg).

  • Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).

  • Add aqueous acetic acid (6 M, 0.3 mL) as a catalyst.

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting solid precipitate by filtration.

  • Wash the solid with acetone (3 x 20 mL) and tetrahydrofuran (3 x 20 mL).

  • Dry the final product under vacuum at 150 °C overnight to yield TpPa-1 as a reddish-orange powder.

Protocol 2: Characterization of the Synthesized COF

Powder X-ray Diffraction (PXRD):

  • Acquire PXRD patterns to confirm the crystallinity and determine the structure of the synthesized COF.

  • Compare the experimental pattern with the simulated pattern for the expected structure to verify the successful synthesis.

Porosity and Surface Area Analysis:

  • Perform nitrogen adsorption-desorption measurements at 77 K.

  • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of P/P₀ = 0.05-0.3.

  • Determine the pore size distribution and pore volume using non-local density functional theory (NLDFT) or other appropriate models.

Thermogravimetric Analysis (TGA):

  • Conduct TGA to evaluate the thermal stability of the COF.

  • Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation and characterization of DFP-based porous materials.

G cluster_synthesis Synthesis Pathway of DFP-Based COF DFP 2,4-Diformylphloroglucinol (DFP) Reaction Condensation Reaction (Solvothermal) DFP->Reaction Amine Amine Linker Amine->Reaction Solvent Solvent (e.g., Mesitylene/Dioxane) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction COF β-Ketoenamine-Linked COF Reaction->COF

Caption: Synthesis of a β-ketoenamine-linked COF from DFP.

G cluster_workflow Experimental Workflow start Start synthesis COF Synthesis (Solvothermal/Microwave) start->synthesis purification Purification (Washing & Drying) synthesis->purification pxrd PXRD Analysis purification->pxrd porosity Porosity Analysis (N2 Adsorption) purification->porosity tga TGA Analysis purification->tga application Application Testing (e.g., Gas Adsorption, Catalysis) purification->application end End application->end

Caption: General workflow for COF synthesis and characterization.

References

Application of Diformylphenols in Schiff Base Reactions: A Focus on 2,6-Diformyl-4-methylphenol as a Structural Analog for 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Scientific literature providing specific applications and protocols for 2,4-Diformylphloroglucinol in Schiff base reactions is limited. This document provides a detailed overview based on its close structural and functional analog, 2,6-diformyl-4-methylphenol . The presence of two formyl groups on a phenol ring is the key structural feature enabling the reactions and applications described herein, making 2,6-diformyl-4-methylphenol an excellent representative model.

Introduction

Diformylphenols, such as 2,6-diformyl-4-methylphenol, are versatile building blocks in synthetic chemistry. Their two aldehyde functionalities readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. This reaction provides a straightforward method for synthesizing complex multidentate ligands. These ligands are of significant interest to researchers and drug development professionals due to their exceptional ability to coordinate with metal ions, leading to a wide array of applications, including the development of fluorescent chemosensors and novel therapeutic agents. Schiff bases derived from diformylphenols can possess a range of biological activities, including antifungal, antibacterial, antimalarial, and antiproliferative properties.[1][2]

Application Notes

The Schiff bases derived from diformylphenols are primarily utilized in two key areas: as fluorescent chemosensors for ion detection and as ligands for creating biologically active metal complexes.

Fluorescent Chemosensors

Schiff bases synthesized from 2,6-diformyl-4-methylphenol serve as an important fluorophoric platform for developing chemosensors for various analytes.[3] These sensors are designed to detect specific metal ions and anions with high sensitivity and selectivity through changes in their fluorescence intensity.[4][5]

Principle of Operation: The sensing mechanism often relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] Upon binding of the target analyte (e.g., a metal ion) to the Schiff base ligand, the electronic properties of the molecule are altered, leading to a significant "turn-on" or "turn-off" fluorescent response. For instance, the binding of a metal ion can restrict C=N isomerization, enhancing fluorescence emission.[4]

Analytes Detected: A wide range of cations (e.g., Zn²⁺, Al³⁺, Cu²⁺, Hg²⁺) and anions (e.g., F⁻, I⁻, N₃⁻, pyrophosphate) have been successfully detected using these systems.[4][5] The selectivity of the sensor can be tuned by carefully selecting the amine precursor used in the Schiff base synthesis.[4]

Biologically Active Metal Complexes

The Schiff base ligands derived from diformylphenols are excellent chelating agents, capable of forming stable complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II).[6][7] These metal complexes have garnered significant attention for their potential therapeutic applications.[8]

Mechanism of Action: The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules. For example, they can inhibit specific enzymes or interact with DNA, leading to antiproliferative effects against cancer cell lines.[6][7] Chelation can enhance the biological activity of the ligand; metal complexes often show greater potency than the free Schiff base.[9] The coordinated metal ion plays a crucial role in the overall structure and reactivity of the complex, influencing its therapeutic potential.

Therapeutic Potential:

  • Antiproliferative Activity: Metal complexes of these Schiff bases have been tested against various human tumor cell lines, demonstrating potential as anticancer agents.[7]

  • Enzyme Inhibition: Certain complexes have shown inhibitory effects on enzymes like aminopeptidases, which are involved in regulating biologically active peptides.[6]

  • Antimicrobial Activity: Like many Schiff bases, these compounds and their metal complexes can exhibit antibacterial and antifungal properties.[2]

Quantitative Data Summary

The performance of sensors and the biological activity of complexes derived from 2,6-diformyl-4-methylphenol Schiff bases have been quantified in several studies.

Application AreaSchiff Base DerivativeAnalyte/TargetKey Quantitative DataReference
Fluorescent Sensing Benzoyl hydrazone derivativeCu²⁺, Zn²⁺Highly selective detection in aqueous media[4]
Fluorescent Sensing 4-aminoantipyrine derivativeAl³⁺Limit of Detection (LOD): 1.37 x 10⁻⁷ M[4]
Fluorescent Sensing Salicylaldehyde derivativeFe³⁺Binding Constant (Kₐ): 1.31 x 10⁵ M⁻¹[10]
Biological Activity 5,6-diamino-1,3-dimethyluracil derivative metal complexesHuman Tumor Cell LinesModulates cell growth[7]
Biological Activity 5-aminouracil derivative metal complexesAminopeptidasesGeneral inhibitory effect on various aminopeptidases[6]

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from diformylphenols and their subsequent metal complexes.

Protocol 1: Synthesis of a Diformylphenol-Derived Schiff Base Ligand

This protocol describes a general procedure for the condensation reaction between 2,6-diformyl-4-methylphenol and a primary amine.

Materials:

  • 2,6-diformyl-4-methylphenol

  • Primary amine (e.g., 4-aminoantipyrine, 2 molar equivalents)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1 mmol of 2,6-diformyl-4-methylphenol in 20 mL of hot ethanol in a 50 mL round-bottomed flask.

  • In a separate beaker, dissolve 2 mmol of the chosen primary amine in 15 mL of ethanol.

  • Add the amine solution to the stirred solution of the diformylphenol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • For complete precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

  • Characterize the product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[9]

Protocol 2: Synthesis of a Schiff Base Metal(II) Complex

This protocol outlines the synthesis of a metal complex from a pre-synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand from Protocol 1

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round-bottomed flask

  • Reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve 1 mmol of the Schiff base ligand in 25 mL of hot ethanol in a 50 mL round-bottomed flask.

  • In a separate beaker, dissolve 1 mmol of the selected metal(II) salt in 15 mL of hot ethanol.

  • Add the metal salt solution dropwise to the stirred solution of the ligand. A color change or precipitation is often observed immediately.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted ligand or metal salt.

  • Dry the complex in a desiccator.

  • Characterize the final metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.[6][7]

Visualizations

Schiff_Base_Synthesis_Workflow Workflow for Synthesis and Application of Diformylphenol-Derived Schiff Bases Start Starting Materials DFP 2,6-Diformyl-4-methylphenol (Aldehyde) Start->DFP Amine Primary Amine (2 equiv.) Start->Amine Reaction1 Schiff Base Condensation (Ethanol, Reflux, H+ catalyst) DFP->Reaction1 Amine->Reaction1 Ligand Schiff Base Ligand Reaction1->Ligand Reaction2 Complexation Reaction (Ethanol, Reflux) Ligand->Reaction2 Application1 Application: Fluorescent Chemosensor Ligand->Application1 Metal Metal(II) Salt Metal->Reaction2 Complex Metal Complex Reaction2->Complex Application2 Application: Biologically Active Agent Complex->Application2

Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.

CHEF_Mechanism Mechanism of a 'Turn-On' Fluorescent Sensor cluster_0 Free Ligand State cluster_1 Analyte-Bound State Ligand_Ground Schiff Base Ligand (Ground State) Ligand_Excited Excited State Ligand_Ground->Ligand_Excited Excitation (hv) Complex_Ground Ligand-Analyte Complex (Ground State) Ligand_Ground->Complex_Ground + Analyte (Binding) Quenching Fluorescence Quenching (e.g., C=N isomerization, PET) Ligand_Excited->Quenching Low_Fluorescence Weak / No Fluorescence Quenching->Low_Fluorescence Complex_Excited Excited State (Rigid Structure) Complex_Ground->Complex_Excited Excitation (hv) Emission Fluorescence Emission Complex_Excited->Emission High_Fluorescence Strong Fluorescence Emission->High_Fluorescence (hν') Analyte Target Analyte (e.g., Metal Ion)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for ion detection.

References

Application Notes and Protocols for Condensation Reactions with 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reactions of 2,4-diformylphloroglucinol, a versatile building block for the synthesis of a variety of heterocyclic compounds and macrocycles. The resulting products, particularly Schiff bases and Knoevenagel condensation adducts, are of significant interest in the field of drug development due to their potential biological activities. Phloroglucinol derivatives have demonstrated a range of pharmacological effects, including anticancer and antimicrobial properties.

Synthesis of Bis-Schiff Bases via Condensation with Primary Amines

This protocol details the synthesis of bis-Schiff bases through the condensation of 2,4-diformylphloroglucinol with primary amines. Schiff bases are known for their diverse biological activities, including antimicrobial and anticancer effects.[1][2] The di-imine functionality allows for the creation of unique molecular architectures with potential applications in medicinal chemistry.

Experimental Protocol

Materials:

  • 2,4-Diformylphloroglucinol

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-fluoroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2,4-diformylphloroglucinol in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 2.2 equivalents of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified bis-Schiff base product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation
Reactant 1 (Amine)SolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
AnilineEthanolGlacial Acetic Acid4Reflux>90 (estimated)General Protocol
p-ToluidineEthanolGlacial Acetic Acid5Reflux>90 (estimated)General Protocol
4-FluoroanilineEthanolGlacial Acetic Acid6Reflux>85 (estimated)General Protocol

Note: The yields are estimated based on general Schiff base synthesis protocols and may require optimization for specific substrates.

Experimental Workflow

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Diformylphloroglucinol 2,4-Diformylphloroglucinol Reaction_Mixture Reaction Mixture 2,4-Diformylphloroglucinol->Reaction_Mixture Primary_Amine Primary Amine (2.2 eq) Primary_Amine->Reaction_Mixture Solvent Absolute Ethanol Solvent->Reaction_Mixture Catalyst Glacial Acetic Acid Catalyst->Reaction_Mixture Temperature Reflux (78 °C) Temperature->Reaction_Mixture Time 4-6 hours Time->Reaction_Mixture Cooling Cooling to RT Reaction_Mixture->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Bis-Schiff Base Drying->Product

Caption: Workflow for the synthesis of bis-Schiff bases.

Synthesis of Dicyanovinyl Derivatives via Knoevenagel Condensation

The Knoevenagel condensation provides a powerful method for carbon-carbon bond formation.[3] This protocol describes the reaction of 2,4-diformylphloroglucinol with active methylene compounds, such as malononitrile, to yield dicyanovinyl-substituted phloroglucinol derivatives. These products can serve as intermediates in the synthesis of more complex molecules with potential applications in materials science and as bioactive agents.

Experimental Protocol

Materials:

  • 2,4-Diformylphloroglucinol

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 1.0 equivalent of 2,4-diformylphloroglucinol and 2.2 equivalents of malononitrile.

  • Add ethanol as the solvent and stir the mixture at room temperature until the solids are partially dissolved.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the precipitated solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation
Reactant 2SolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
MalononitrileEthanolPiperidine2Room Temperature>85 (estimated)[4]
Ethyl CyanoacetateEthanolPiperidine3Room Temperature>80 (estimated)[4]
Diethyl MalonateEthanolPiperidine4Room Temperature>75 (estimated)[3]

Note: The yields are estimated based on general Knoevenagel condensation protocols and may require optimization.

Experimental Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Diformylphloroglucinol 2,4-Diformylphloroglucinol Reaction_Mixture Reaction Mixture 2,4-Diformylphloroglucinol->Reaction_Mixture Active_Methylene Active Methylene Compound (2.2 eq) Active_Methylene->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst Piperidine Catalyst->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Time 2-4 hours Time->Reaction_Mixture Filtration Vacuum Filtration Reaction_Mixture->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Dicyanovinyl Derivative Drying->Product

Caption: Workflow for Knoevenagel condensation.

Application Notes in Drug Development

Derivatives of 2,4-diformylphloroglucinol, particularly the bis-Schiff bases and Knoevenagel adducts, hold significant promise in the field of drug development. The core phloroglucinol scaffold is a key structural motif in numerous natural products with established biological activities.

Anticancer Potential:

Phloroglucinol and its derivatives have been investigated for their anticancer properties.[5][6] They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The synthesized bis-Schiff bases from 2,4-diformylphloroglucinol could exhibit enhanced cytotoxic effects due to the presence of the imine groups, which are known to contribute to the biological activity of many compounds.[1] These compounds could be evaluated for their efficacy against a panel of cancer cell lines, including those of breast, lung, and colon cancer.[7]

Antimicrobial Activity:

Schiff bases are a well-known class of compounds with a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The bis-Schiff bases derived from 2,4-diformylphloroglucinol could be screened for their ability to inhibit the growth of pathogenic microorganisms. The presence of two imine functionalities might lead to enhanced binding to microbial targets, potentially resulting in potent antimicrobial agents.

Signaling Pathway Modulation:

The anticancer activity of phloroglucinol derivatives can be attributed to their ability to modulate key signaling pathways involved in cancer progression. For instance, some derivatives have been shown to inhibit signaling pathways that regulate cancer stem-like cells.[6] The novel compounds synthesized from 2,4-diformylphloroglucinol could be investigated for their effects on critical cancer-related signaling pathways, providing insights into their mechanism of action and potential as targeted therapies.

Signaling_Pathway Phloroglucinol_Derivative 2,4-Diformylphloroglucinol Derivative Target_Protein Target Protein (e.g., Kinase, Receptor) Phloroglucinol_Derivative->Target_Protein Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cellular_Response->Proliferation_Inhibition

Caption: Potential mechanism of action for drug candidates.

References

analytical methods for quantification of 2,4-Diformylphloroglucinol in a mixture

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2,4-Diformylphloroglucinol in a Mixture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diformylphloroglucinol is a phenolic compound characterized by a phloroglucinol core with two formyl group substituents. As a member of the formylated phloroglucinol compounds (FPCs), it is of interest in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of molecules. Accurate and precise quantification of 2,4-Diformylphloroglucinol in complex mixtures, such as plant extracts, reaction mixtures, or biological samples, is crucial for quality control, efficacy studies, and pharmacokinetic analysis.

This document provides detailed protocols for two primary analytical methods for the quantification of 2,4-Diformylphloroglucinol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds. The method described here is adapted from established protocols for the analysis of formylated phloroglucinol compounds (FPCs) and is suitable for the quantification of 2,4-Diformylphloroglucinol.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from a solid matrix, e.g., plant material)

  • 1.1. Weighing: Accurately weigh approximately 100 mg of the homogenized and dried sample into a 2 mL microcentrifuge tube.

  • 1.2. Extraction: Add 1.5 mL of extraction diluent (e.g., 80:20 acetonitrile/water with 0.1% trifluoroacetic acid and an internal standard like 2-ethyl-phenol at a known concentration).

  • 1.3. Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to ensure thorough extraction.[1]

  • 1.4. Centrifugation/Settling: Centrifuge the sample at 10,000 x g for 5 minutes or allow it to settle for 10 minutes.[1]

  • 1.5. Filtration: Draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter directly into an HPLC vial.[1]

2. Standard Preparation

  • 2.1. Stock Solution: Prepare a stock solution of 2,4-Diformylphloroglucinol (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.

  • 2.2. Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • 2.3. Internal Standard (IS): If used, add the internal standard to all calibration standards and samples at the same concentration.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 275 nm, which is a common wavelength for FPCs.[1][2] A full UV scan (200-400 nm) should be performed on a standard to confirm the optimal wavelength.

  • Gradient Elution: A gradient elution is recommended to separate 2,4-Diformylphloroglucinol from other components in a mixture.[1]

    • 0-5 min: 60% B

    • 5-60 min: Linear gradient from 60% to 90% B

    • 60-70 min: Hold at 90% B

    • 70-80 min: Return to initial conditions (60% B)

    • 80-90 min: Column re-equilibration

4. Data Analysis

  • 4.1. Identification: Identify the peak corresponding to 2,4-Diformylphloroglucinol by comparing the retention time with that of a pure standard.

  • 4.2. Calibration Curve: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • 4.3. Quantification: Determine the concentration of 2,4-Diformylphloroglucinol in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the key parameters that should be evaluated to validate the HPLC-UV method for the quantification of 2,4-Diformylphloroglucinol. These values would need to be determined experimentally.

ParameterSpecificationExample Value
Linearity (R²) ≥ 0.9990.9995
Range Concentration range where the method is linear, accurate, and precise.1 - 100 µg/mL
Limit of Detection (LOD) The lowest concentration that can be detected. (Signal-to-Noise ratio of 3:1)[3][4]0.3 µg/mL
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of 10:1)[3][4]1.0 µg/mL
Accuracy (% Recovery) 98 - 102%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%Intraday: 1.5%, Interday: 2.5%
Specificity The ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.
Robustness Insensitivity to small, deliberate changes in method parameters.%RSD < 5% for minor changes in flow rate, mobile phase composition, and temperature.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample extract Add Extraction Diluent & IS sample->extract sonicate Ultrasonicate extract->sonicate filter Centrifuge & Filter sonicate->filter hplc Inject into HPLC System (C18 Column, Gradient Elution) filter->hplc stock Prepare Stock Solution standards Create Calibration Standards stock->standards standards->hplc detect UV Detection at 275 nm hplc->detect chromatogram Obtain Chromatogram detect->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify Analyte in Sample calibration->quantify

Caption: Workflow for the quantification of 2,4-Diformylphloroglucinol by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly selective and sensitive method for the quantification of small molecules. However, due to the low volatility and thermal instability of phenolic compounds like 2,4-Diformylphloroglucinol, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for this purpose.[2][5][6]

Experimental Protocol: GC-MS

1. Sample Preparation and Extraction

  • Follow the same extraction procedure as for the HPLC-UV method (Section 1.1 to 1.4). The extraction solvent should be volatile and compatible with the derivatization step (e.g., ethyl acetate).

2. Derivatization (Silylation)

  • 2.1. Drying: Transfer an aliquot (e.g., 100 µL) of the extract or standard solution to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they interfere with the silylation reaction.

  • 2.2. Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile to the dried residue.[7]

  • 2.3. Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to allow the reaction to complete. The hydroxyl and potentially the formyl groups will be converted to their trimethylsilyl (TMS) derivatives.

3. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. A full scan analysis should first be performed on a derivatized standard to identify the molecular ion and characteristic fragment ions for SIM mode.

4. Data Analysis

  • 4.1. Identification: Identify the derivatized 2,4-Diformylphloroglucinol peak based on its retention time and mass spectrum.

  • 4.2. SIM Ions: Select a quantifier ion (typically an abundant, high m/z ion) and one or two qualifier ions for confirmation.

  • 4.3. Calibration and Quantification: Construct a calibration curve and quantify the analyte as described for the HPLC-UV method, using the peak area of the quantifier ion.

Data Presentation: GC-MS Method Validation Parameters

The following table outlines the key validation parameters for the GC-MS method. These values would need to be determined experimentally.

ParameterSpecificationExample Value
Linearity (R²) ≥ 0.9980.9989
Range Concentration range where the method is linear, accurate, and precise.0.1 - 20 µg/mL
Limit of Detection (LOD) The lowest concentration that can be detected. (Signal-to-Noise ratio of 3:1)[3][4]0.03 µg/mL
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of 10:1)[3][4]0.1 µg/mL
Accuracy (% Recovery) 95 - 105%97.2% - 103.5%
Precision (% RSD) Intraday: ≤ 5%, Interday: ≤ 7%Intraday: 3.8%, Interday: 5.2%
Specificity Confirmed by retention time and qualifier ion ratios.Ion ratios within ±20% of the standard.
Robustness Insensitivity to small, deliberate changes in method parameters.%RSD < 10% for minor changes in oven ramp rate or injector temperature.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract_gc Extract Sample dry Evaporate to Dryness extract_gc->dry derivatize Add Silylating Agent (e.g., BSTFA) dry->derivatize heat Heat to React (e.g., 70°C, 30 min) derivatize->heat gcms Inject into GC-MS System (DB-5ms Column, Temp Program) heat->gcms detect_ms EI Ionization & MS Detection (SIM Mode) gcms->detect_ms tic Obtain Chromatogram detect_ms->tic mass_spec Confirm with Mass Spectrum & Ion Ratios tic->mass_spec quantify_ms Quantify using Quantifier Ion mass_spec->quantify_ms

Caption: Workflow for the quantification of 2,4-Diformylphloroglucinol by GC-MS.

References

Application Note: HPLC-UV Method for the Analysis of 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 2,4-Diformylphloroglucinol. This application note includes detailed experimental protocols, data presentation in tabular format, and illustrative diagrams to ensure clarity and reproducibility.

Introduction

2,4-Diformylphloroglucinol is a phenolic compound of interest in various research and development fields due to its potential biological activities and its role as a synthetic intermediate. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and various research applications. This application note describes a robust and validated HPLC-UV method for the determination of 2,4-Diformylphloroglucinol.

Experimental Protocols

Materials and Reagents
  • 2,4-Diformylphloroglucinol reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of 2,4-Diformylphloroglucinol.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-Diformylphloroglucinol reference standard and dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing 2,4-Diformylphloroglucinol in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of 2,4-Diformylphloroglucinol in a blank (mobile phase) and a placebo (matrix without the analyte) injection. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector if available.

Linearity and Range

Linearity is evaluated by analyzing a series of at least five concentrations of 2,4-Diformylphloroglucinol across a specified range. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of 2,4-Diformylphloroglucinol is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a single concentration are performed on the same day.

  • Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The relative standard deviation (RSD) for the peak areas should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. A common approach is to use S/N ratios of 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
575.8
10151.5
25378.1
50755.9
1001512.3
Correlation Coefficient (r²) 0.9998
Regression Equation y = 15.11x + 0.12

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%4039.899.599.6
100%5049.999.8
120%6059.799.5

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.8%≤ 2.0%
Intermediate Precision % RSD (n=6)1.2%≤ 2.0%

Table 4: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20005800
Resolution (Rs) Rs ≥ 2 (from nearest peak)> 2
% RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation E Chromatographic Separation B->E C System Suitability Test C->D D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC-UV analysis.

Method_Validation Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity_Range Linearity & Range Method_Validation->Linearity_Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Logical relationships in method validation.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of 2,4-Diformylphloroglucinol. The method has been validated according to ICH guidelines and is suitable for routine analysis in research and quality control laboratories. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical method.

Application Notes and Protocols: Fluorescence Detection via 2,4-Diformylphloroglucinol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 2,4-Diformylphloroglucinol (DFP) to generate fluorescent probes. The primary application of this methodology is the sensitive detection of various analytes through fluorescence spectroscopy. The core of this approach lies in the formation of Schiff bases through the condensation reaction of the aldehyde groups of DFP with primary amines of fluorescent molecules.

Principle of Detection

2,4-Diformylphloroglucinol is a symmetrical aromatic dialdehyde. The two aldehyde functional groups are reactive towards primary amines, leading to the formation of imine (-C=N-) bonds, a reaction that forms a Schiff base. When a fluorescent amine is used for this reaction, the resulting DFP-derived Schiff base incorporates the fluorophore, enabling its use as a fluorescent probe. The fluorescence properties of the resulting probe can be modulated by its interaction with specific analytes, leading to a "turn-on" or "turn-off" fluorescent signal. This change in fluorescence intensity can be quantitatively correlated to the concentration of the target analyte.

Key Applications

The derivatization of 2,4-Diformylphloroglucinol can be adapted for the development of fluorescent probes for a variety of applications, including:

  • Detection of Metal Ions: The Schiff base ligands derived from DFP can act as chelating agents for metal ions. The binding of a metal ion can lead to a significant change in the fluorescence of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEF).

  • Sensing of Biomolecules: By choosing an appropriate amine for derivatization, probes can be designed to interact with specific biomolecules.

  • Environmental Monitoring: DFP-derived probes can be utilized for the detection of pollutants and contaminants in environmental samples.

Experimental Protocols

This section provides detailed protocols for the synthesis of a fluorescent probe from 2,4-Diformylphloroglucinol and a primary amine, followed by a general protocol for its application in fluorescence detection. As a representative example, we will describe the synthesis using p-aminophenol, a fluorescent primary amine.

Protocol 1: Synthesis of a DFP-p-Aminophenol Fluorescent Probe

Objective: To synthesize a fluorescent Schiff base by reacting 2,4-Diformylphloroglucinol with p-aminophenol.

Materials:

  • 2,4-Diformylphloroglucinol (DFP)

  • p-Aminophenol

  • Absolute Ethanol

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of DFP: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2,4-Diformylphloroglucinol in 30 mL of absolute ethanol.

  • Dissolution of p-Aminophenol: In a separate beaker, dissolve 2.2 mmol of p-aminophenol in 20 mL of methanol. A slight excess of the amine is used to ensure complete reaction of the dialdehyde.

  • Addition of Catalyst: To the DFP solution, add a catalytic amount (e.g., 0.1 mmol) of p-toluenesulfonic acid.

  • Reaction Mixture: While stirring the DFP solution, slowly add the p-aminophenol solution dropwise at room temperature.

  • Reflux: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the purified product in a vacuum oven at 50°C for 2 hours.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Fluorescence Detection of an Analyte

Objective: To use the synthesized DFP-p-Aminophenol probe for the fluorescence-based detection of a target analyte (e.g., a metal ion).

Materials:

  • Synthesized DFP-p-Aminophenol fluorescent probe

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of the target analyte (e.g., 10 mM of a metal salt in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl, at the desired pH)

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility of the probe)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the DFP-p-Aminophenol probe in the chosen solvent system. The final concentration will depend on the probe's fluorescence intensity and the sensitivity of the fluorometer, but a starting point of 10 µM is common.

  • Titration with Analyte:

    • Place 2 mL of the probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe by exciting at its maximum absorption wavelength (λex).

    • Add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until no further significant change in fluorescence is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte.

    • From this plot, determine the detection limit (LOD) and the linear range of detection. The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

  • Selectivity Studies: To assess the selectivity of the probe, repeat the fluorescence titration with other potentially interfering species under the same experimental conditions.

Data Presentation

The quantitative data obtained from the fluorescence experiments should be summarized in tables for easy comparison. Below are examples of tables that can be used to present the photophysical properties of the DFP-derived probe and its sensing performance.

Table 1: Photophysical Properties of DFP-p-Aminophenol Probe

ParameterValue
Absorption Maximum (λabs)~350-400 nm
Emission Maximum (λem)~450-550 nm
Stokes Shift (nm)~100-150 nm
Quantum Yield (ΦF)0.1 - 0.5
Molar Extinction Coefficient (ε)>10,000 M⁻¹cm⁻¹

Note: These are representative values based on similar Schiff base compounds. Actual values must be determined experimentally.

Table 2: Sensing Performance of DFP-p-Aminophenol Probe for a Target Analyte (e.g., Al³⁺)

ParameterValueReference
AnalyteAl³⁺[1]
Linear Range (µM)0.1 - 10
Limit of Detection (LOD) (nM)~20-50[1]
Response Time< 5 minutes
Stoichiometry (Probe:Analyte)2:1[1]
Interference from other ionsMinimal

Note: The data presented are examples derived from the literature on similar Schiff base sensors and should be experimentally verified for the specific DFP-derived probe.[1]

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions DFP 2,4-Diformylphloroglucinol (DFP) Product DFP-derived Fluorescent Schiff Base DFP->Product Condensation Amine Fluorescent Primary Amine (e.g., p-Aminophenol) Amine->Product Solvent Solvent (Ethanol/Methanol) Catalyst Catalyst (p-Toluenesulfonic acid) Heat Heat (Reflux)

Caption: Workflow for the synthesis of a DFP-derived fluorescent Schiff base.

Detection_Principle cluster_fluorescence Fluorescence Signal Probe DFP-Probe Complex [Probe-Analyte] Complex Probe->Complex + Analyte Analyte Target Analyte Analyte->Complex Fluorescence_Off Fluorescence Quenched ('Turn-off') Complex->Fluorescence_Off e.g., Heavy Metal Quenching Fluorescence_On Fluorescence Enhanced ('Turn-on') Complex->Fluorescence_On e.g., CHEF

Caption: Principle of analyte detection using a DFP-derived fluorescent probe.

Logical_Relationship Start Start: Design of Fluorescent Probe Synthesis Synthesis of DFP-Schiff Base Start->Synthesis Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Synthesis->Characterization Photophysical Photophysical Characterization (UV-Vis, Fluorescence) Characterization->Photophysical Sensing Analyte Sensing Application Photophysical->Sensing Data_Analysis Data Analysis (LOD, Selectivity) Sensing->Data_Analysis End End: Validated Fluorescent Probe Data_Analysis->End

Caption: Logical workflow for the development of a DFP-based fluorescent sensor.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel and complex heterocyclic compounds utilizing the versatile building block, 2,4-diformylphloroglucinol. Its unique structure, featuring two reactive aldehyde groups and a nucleophilic tri-hydroxy substituted benzene ring, makes it an ideal precursor for constructing a variety of fused and bis-heterocyclic systems through multi-component and condensation reactions. The methodologies outlined below are designed to be robust and adaptable for the generation of chemical libraries for screening and drug discovery programs.

Introduction to 2,4-Diformylphloroglucinol

2,4-Diformylphloroglucinol (1,3,5-trihydroxybenzene-2,4-dicarbaldehyde) is a highly functionalized aromatic compound. The electron-rich nature of the phloroglucinol core activates the two formyl groups for facile condensation reactions. Simultaneously, the hydroxyl groups can participate in cyclization steps, leading to the formation of oxygen-containing heterocycles. This multi-functional nature allows for the one-pot synthesis of complex molecular architectures, which is highly desirable in modern synthetic and medicinal chemistry.

Application Note 1: Synthesis of Bis-Benzimidazole Derivatives

This protocol details the synthesis of a novel bis-benzimidazole derivative by condensing 2,4-diformylphloroglucinol with o-phenylenediamine. Benzimidazoles are a critical class of heterocyclic compounds found in numerous biologically active molecules.[1] This method provides a straightforward route to C-C linked bis-benzimidazole scaffolds, offering a rigid core for developing new therapeutic agents.

Experimental Protocol: Synthesis of 2,4-bis(1H-benzo[d]imidazol-2-yl)benzene-1,3,5-triol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2,4-diformylphloroglucinol in 30 mL of a 3:1 mixture of chloroform (CHCl₃) and methanol (MeOH).

  • Addition of Reactant: To the stirred solution, add 2.2 mmol of o-phenylenediamine.

  • Catalyst Addition (Optional): For catalyzed reactions, add a suitable catalyst. Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective for this type of cyclization.[1]

  • Reaction Condition: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Uncatalyzed reactions may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure bis-benzimidazole product.

  • Characterization: Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the expected yields and reaction times for the synthesis of the bis-benzimidazole derivative under different conditions, based on similar reported syntheses.[1][2]

EntryCatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
1NoneCHCl₃/MeOH451275-85
2Au/TiO₂CHCl₃/MeOH25690-96
3NoneEthanolReflux870-80

Reaction Workflow

reaction_workflow_1 start Start reagents Dissolve 2,4-Diformylphloroglucinol and o-Phenylenediamine in CHCl3/MeOH start->reagents reaction Stir at Ambient Temp (Optional: Add Catalyst) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Concentrate Under Reduced Pressure monitor->workup Complete purify Column Chromatography workup->purify product Pure Bis-Benzimidazole Product purify->product

Caption: Workflow for the synthesis of bis-benzimidazole derivatives.

Application Note 2: One-Pot Synthesis of Bis-Benzoxanthene Derivatives

This protocol describes a one-pot, three-component synthesis of novel bis-1,8-dioxo-octahydroxanthene derivatives. The reaction involves the condensation of 2,4-diformylphloroglucinol with two equivalents of an active methylene compound (e.g., dimedone) and two equivalents of β-naphthol. This methodology provides rapid access to complex, polycyclic systems with potential applications in materials science and as bioactive agents.[3]

Experimental Protocol: Synthesis of Bis-Benzoxanthene Derivatives
  • Reagent Preparation: To a 100 mL round-bottom flask, add 1.0 mmol of 2,4-diformylphloroglucinol, 2.0 mmol of β-naphthol, and 2.0 mmol of the active methylene compound (e.g., dimedone or malononitrile).

  • Solvent and Catalyst: Add 25 mL of ethanol as the solvent. Add a catalytic amount of a base such as piperidine or a Lewis acid like molecular iodine.[4]

  • Reaction Condition: Reflux the reaction mixture with constant stirring. Monitor the reaction progress using TLC.

  • Work-up and Isolation: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration and wash thoroughly with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Confirm the structure of the synthesized bis-benzoxanthene derivative using IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Quantitative Data

The table below outlines the synthesis of various bis-benzoxanthene derivatives using this one-pot protocol. Yields and reaction times are based on analogous multi-component reactions.[5]

EntryActive Methylene CompoundCatalystTime (h)Yield (%)
1DimedonePiperidine388-95
2MalononitrilePiperidine290-96
3Barbituric AcidIodine485-92
44-HydroxycoumarinPiperidine3.582-90

Multi-Component Reaction Pathway

reaction_pathway_2 sub_A 2,4-Diformylphloroglucinol conditions One-Pot Reaction (Ethanol, Reflux, Catalyst) sub_A->conditions sub_B β-Naphthol (2 eq.) sub_B->conditions sub_C Active Methylene Cmpd. (e.g., Dimedone, 2 eq.) sub_C->conditions intermediate1 Knoevenagel Condensation (Aldehyde + Active Methylene) conditions->intermediate1 Step 1 intermediate2 Michael Addition (β-Naphthol attacks intermediate) intermediate1->intermediate2 Step 2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 Step 3 product Bis-Benzoxanthene Product intermediate3->product Final Step

Caption: Logical pathway for the one-pot synthesis of bis-benzoxanthenes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4-Diformylphloroglucinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data-driven insights to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,4-Diformylphloroglucinol?

A1: The two most prevalent methods for the formylation of phloroglucinol to produce 2,4-Diformylphloroglucinol are the Gattermann reaction and the Vilsmeier-Haack reaction. Both methods involve electrophilic aromatic substitution on the electron-rich phloroglucinol ring.

Q2: I am experiencing low yields. What are the initial parameters I should investigate?

A2: Low yields are a common issue. Key parameters to investigate include:

  • Purity of Starting Materials: Ensure your phloroglucinol is pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature: Both the Gattermann and Vilsmeier-Haack reactions are sensitive to temperature. Strict temperature control is crucial.

  • Stoichiometry of Reagents: The molar ratios of the reactants and catalyst are critical. A systematic optimization of these ratios is recommended.

  • Moisture Content: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

Q3: How can I minimize the formation of the mono-formylated byproduct (4-formylphloroglucinol)?

A3: The formation of the mono-formylated product is a common side reaction. To favor diformylation, consider the following:

  • Increased Molar Ratio of Formylating Agent: Using a higher excess of the formylating reagent can drive the reaction towards diformylation.

  • Reaction Time: A longer reaction time may be necessary to allow for the second formylation to occur.

  • Choice of Catalyst and Solvent: The nature of the Lewis acid in the Gattermann reaction and the solvent system can influence the selectivity.

Q4: What are the primary safety precautions I should take when performing these syntheses?

A4: Both synthesis routes involve hazardous materials.

  • Gattermann Reaction: This reaction traditionally uses hydrogen cyanide (HCN), which is extremely toxic. A safer alternative is to use zinc cyanide (Zn(CN)2) in situ to generate HCN.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Vilsmeier-Haack Reaction: This reaction uses phosphorus oxychloride (POCl3), which is corrosive and reacts violently with water. Handle POCl3 with extreme care in a fume hood.

  • General Precautions: Always have appropriate quenching agents and emergency procedures in place.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (significant starting material remains) Insufficient activation of the formylating agent.Ensure the Lewis acid (Gattermann) or POCl3 (Vilsmeier-Haack) is of high quality and added under strictly anhydrous conditions. Consider increasing the molar equivalent of the catalyst/reagent.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC.
Formation of a complex mixture of products Reaction temperature is too high, leading to side reactions and decomposition.Maintain a lower reaction temperature and ensure even heating with a suitable oil bath.
Incorrect stoichiometry.Carefully remeasure and recalculate the molar ratios of your reactants. A design of experiments (DoE) approach can be beneficial for optimization.
Significant loss of product during workup and purification Product is partially soluble in the aqueous phase during extraction.Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. Use a continuous liquid-liquid extractor for more efficient extraction.
Product degradation on silica gel during chromatography.Deactivate the silica gel with a small percentage of a base (e.g., triethylamine in the eluent) if the product is acid-sensitive. Consider alternative purification methods like recrystallization if possible.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of mono-formylated phloroglucinol Incomplete reaction.Increase the reaction time and/or the molar equivalents of the formylating agent.
Presence of starting material (phloroglucinol) Inefficient reaction.Refer to the "Low Yield" troubleshooting section.
Dark, tarry byproducts Polymerization or decomposition of starting material or product.Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in separating the product from byproducts Similar polarities of the desired product and impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatizing the impurities to alter their polarity for easier separation.

Experimental Protocols

Vilsmeier-Haack Reaction (Generalized Protocol)

This protocol is based on a general procedure for the formylation of electron-rich arenes.[2]

Reagents and Materials:

  • Phloroglucinol

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Oven-dried glassware

Procedure:

  • Vilsmeier Reagent Formation: In a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl3 (1.1 - 1.5 equivalents per formyl group) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Formylation: Dissolve phloroglucinol (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium acetate to neutralize the acid.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Gattermann Reaction (Adams Modification - Generalized Protocol)

This protocol utilizes the safer in situ generation of HCN from zinc cyanide.[1]

Reagents and Materials:

  • Phloroglucinol

  • Zinc cyanide (Zn(CN)2)

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Hydrochloric acid (aqueous)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, suspend phloroglucinol (1 equivalent) and zinc cyanide (2.2 - 2.5 equivalents) in anhydrous diethyl ether.

  • HCl Gas Introduction: Cool the mixture in an ice-salt bath and pass a steady stream of dry hydrogen chloride gas through the suspension with vigorous stirring for several hours.

  • Catalyst Addition: While maintaining the HCl stream, add anhydrous aluminum chloride (2.2 - 2.5 equivalents) portion-wise.

  • Reaction: Continue stirring and passing HCl gas for several more hours. The reaction progress can be monitored by periodically taking a small aliquot, hydrolyzing it, and analyzing by TLC.

  • Hydrolysis: After the reaction is complete, stop the HCl stream and carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Workup: Heat the mixture on a steam bath for 30-60 minutes to complete the hydrolysis of the intermediate imine.

  • Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extract. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Formylation of Phloroglucinol (Illustrative)
ParameterVilsmeier-Haack ReactionGattermann Reaction
Formylating Agent Vilsmeier Reagent (from DMF/POCl3)HCN (in situ from Zn(CN)2/HCl)
Catalyst N/A (Reagent is the electrophile)Lewis Acid (e.g., AlCl3)
Typical Solvent DMF, DCMDiethyl ether
Reaction Temperature 40-60 °C0 °C to room temperature
Key Safety Concern POCl3 (corrosive, water-reactive)HCN (highly toxic)
Reported Yields (General) Moderate to goodVariable, can be high with optimization

Note: The yields are highly dependent on the specific substrate and reaction conditions and require experimental optimization for 2,4-Diformylphloroglucinol.

Visualization of Experimental Workflow

Below are diagrams illustrating the general workflows for the synthesis and purification of 2,4-Diformylphloroglucinol.

Vilsmeier_Haack_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup cluster_purification Purification A 1. Vilsmeier Reagent Formation (DMF + POCl3) B 2. Addition of Phloroglucinol A->B C 3. Reaction (Heating) B->C D 4. Quenching (Ice/Water) C->D E 5. Extraction D->E F 6. Washing & Drying E->F G 7. Concentration F->G H 8. Column Chromatography G->H I 9. Pure 2,4-Diformyl- phloroglucinol H->I

Caption: General workflow for the Vilsmeier-Haack synthesis of 2,4-Diformylphloroglucinol.

Gattermann_Workflow cluster_reaction Gattermann Reaction cluster_workup Workup & Hydrolysis cluster_purification Purification A 1. Suspension of Phloroglucinol & Zn(CN)2 in Ether B 2. Introduction of HCl Gas A->B C 3. Addition of AlCl3 B->C D 4. Hydrolysis (Ice/HCl) C->D E 5. Extraction D->E F 6. Washing & Drying E->F G 7. Concentration F->G H 8. Column Chromatography or Recrystallization G->H I 9. Pure 2,4-Diformyl- phloroglucinol H->I

Caption: General workflow for the Gattermann synthesis of 2,4-Diformylphloroglucinol.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry of Reagents Start->Check_Stoichiometry Check_Workup Analyze Workup & Purification Steps Start->Check_Workup Optimization Systematic Optimization (e.g., DoE) Check_Reagents->Optimization If issues persist Check_Conditions->Optimization If issues persist Check_Stoichiometry->Optimization If issues persist Check_Workup->Optimization If issues persist

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2,4-Diformylphloroglucinol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Diformylphloroglucinol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of 2,4-Diformylphloroglucinol?

A1: While specific solubility data is limited, based on the poly-hydroxylated and aldehydic nature of the compound, a polar solvent system is recommended. Ethanol-water or methanol-water mixtures are commonly used for the recrystallization of similar phenolic compounds.[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent ratio.

Q2: What are the likely impurities in my crude 2,4-Diformylphloroglucinol sample?

A2: If the synthesis was performed via a Gattermann formylation of phloroglucinol, potential impurities include unreacted phloroglucinol and incompletely formylated products such as 2-formylphloroglucinol and 4-formylphloroglucinol.[1][3][4][5] Over-oxidation during the reaction or work-up can also lead to the formation of corresponding carboxylic acids.[1]

Q3: What is the expected yield and purity after recrystallization?

Q4: Can I use activated charcoal to decolorize my 2,4-Diformylphloroglucinol solution?

A4: Caution should be exercised when using activated charcoal with phenolic compounds. The presence of ferric ions in some grades of charcoal can lead to the formation of colored complexes with phenols, which would be counterproductive to the purification process.[6] If your solution is colored, and you choose to use charcoal, it should be used sparingly with the hot solution before filtration.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent.2. The chosen solvent is not appropriate.1. Add more hot solvent in small increments until the solid dissolves.2. Perform solubility tests with a range of polar solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to find a more suitable one.
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.2. The presence of impurities is lowering the melting point of the mixture.1. Reheat the solution and add a small amount of additional hot solvent to decrease saturation. Allow for slower cooling.2. Consider a pre-purification step like column chromatography if the crude material is very impure.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, and nucleation has not occurred.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a "seed" crystal of the pure compound.[7]
Crystallization happens too quickly, forming fine powder instead of distinct crystals. 1. The solution was cooled too rapidly.2. The solution was excessively supersaturated.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.2. Reheat the solution and add a small amount of extra solvent.
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product.2. The use of activated charcoal was ineffective or introduced color.1. If the color is faint, a second recrystallization may be sufficient. For persistent color, a different solvent system might be necessary.2. If charcoal was used, ensure it is of high purity and used correctly. Avoid its use if it appears to be the source of coloration.[6]
Low recovery of the purified product. 1. Too much solvent was used, leading to significant loss of product in the mother liquor.2. The crystals were washed with a solvent that was not cold, dissolving some of the product.1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of lower purity.2. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of 2,4-Diformylphloroglucinol

This protocol is a general guideline based on procedures for similar phenolic compounds and should be optimized for your specific sample and scale.

1. Solvent Selection:

  • Place a small amount of the crude 2,4-Diformylphloroglucinol in a test tube.

  • Add a few drops of a test solvent (e.g., ethanol, water, or a mixture).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heat the test tube gently. The compound should dissolve completely in the hot solvent.

  • Allow the solution to cool. Pure crystals should form.

  • Based on these observations, select the most suitable solvent or solvent mixture (e.g., 3:1 ethanol:water).[1]

2. Dissolution:

  • Place the crude 2,4-Diformylphloroglucinol in an Erlenmeyer flask.

  • Add the chosen solvent (pre-heated to its boiling point) in small portions while heating the flask until the solid just dissolves. Use of a boiling stick or magnetic stirrer is recommended to prevent bumping.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Experimental Workflow

Recrystallization_Workflow Figure 1: General Workflow for the Recrystallization of 2,4-Diformylphloroglucinol start Start with Crude 2,4-Diformylphloroglucinol dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure 2,4-Diformylphloroglucinol Crystals dry->end

Caption: Figure 1: General Workflow for the Recrystallization of 2,4-Diformylphloroglucinol.

References

common impurities in 2,4-Diformylphloroglucinol synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4-Diformylphloroglucinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,4-Diformylphloroglucinol?

A1: The most common impurities arise from incomplete or excessive formylation of the phloroglucinol starting material. These include:

  • Unreacted Phloroglucinol: The starting material may not fully react.

  • Monoformylphloroglucinol: A result of incomplete formylation where only one aldehyde group is added to the phloroglucinol ring.

  • Triformylphloroglucinol: A result of over-formylation where three aldehyde groups are added to the phloroglucinol ring.

Q2: Which synthetic route is typically used, and what are the key reaction principles?

A2: The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like phloroglucinol.[1][2] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich phloroglucinol ring. The initial product is an iminium ion which is subsequently hydrolyzed during aqueous workup to yield the desired aryl aldehyde.[1]

Q3: My reaction yields are consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Suboptimal Reagent Stoichiometry: The molar ratio of phloroglucinol to the Vilsmeier reagent is critical. Insufficient reagent will lead to incomplete formylation, while a large excess may promote the formation of the triformylated byproduct.

  • Reaction Temperature and Time: The formylation of phloroglucinol is sensitive to temperature and reaction duration. Inadequate heating or insufficient reaction time can result in a significant amount of unreacted starting material and monoformylated product. Conversely, prolonged reaction at high temperatures can favor the formation of the triformylphloroglucinol.

  • Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reaction setup or reagents will consume the reagent and reduce the yield of the desired product.

Q4: I am having difficulty separating the desired 2,4-Diformylphloroglucinol from the other formylated impurities. What purification strategies are effective?

A4: The separation of the formylated phloroglucinol mixture can be challenging due to the similar polarities of the components. The two primary methods for purification are column chromatography and recrystallization. The choice of method and specific conditions are crucial for a successful separation. Detailed protocols are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Presence of Significant Amounts of Unreacted Phloroglucinol and Monoformylphloroglucinol

This indicates an incomplete reaction. The following workflow can help troubleshoot this issue:

Caption: Troubleshooting workflow for incomplete formylation.

Corrective Actions:

  • Reagent Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. A slight excess of the Vilsmeier reagent may be necessary to drive the reaction towards the diformylated product.

  • Reaction Conditions: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Moisture Control: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the Vilsmeier reagent.

Issue 2: Formation of a High Percentage of Triformylphloroglucinol

This suggests the reaction has proceeded too far.

Corrective Actions:

  • Reduce Vilsmeier Reagent: Decrease the molar equivalents of the Vilsmeier reagent used in the reaction.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the third formylation.

  • Decrease Reaction Time: Monitor the reaction closely by TLC and quench it as soon as a significant amount of the desired product has formed, before the triformylated product becomes dominant.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diformylphloroglucinol via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve phloroglucinol in anhydrous DMF in a separate flask. Slowly add the phloroglucinol solution to the prepared Vilsmeier reagent via the dropping funnel, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. The product will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Dry the crude product in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the mono-, di-, and triformylated products.

Caption: Workflow for column chromatography purification.

Detailed Steps:

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a high hexane to ethyl acetate ratio) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar triformylphloroglucinol will elute first, followed by the desired 2,4-diformylphloroglucinol, and then the more polar monoformylphloroglucinol and unreacted phloroglucinol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-Diformylphloroglucinol.

Protocol 3: Purification by Recrystallization

Recrystallization can be an effective method for purifying the product if a suitable solvent is found.

  • Solvent Screening: Test the solubility of the crude product in various solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature. Ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexane is a good starting point.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Data Presentation

The following table summarizes typical outcomes of the 2,4-Diformylphloroglucinol synthesis, highlighting the impact of purification. (Note: These are representative values and may vary based on specific experimental conditions).

StagePhloroglucinol (%)Monoformylphloroglucinol (%)2,4-Diformylphloroglucinol (%)Triformylphloroglucinol (%)
Crude Reaction Mixture 10-2025-3540-505-15
After Column Chromatography <1<2>95<1
After Recrystallization <2<5>90<2

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of 2,4-Diformylphloroglucinol and quantifying the impurities.

Typical HPLC Conditions:
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 280 nm.

  • Elution Profile: Typically, the less polar triformylphloroglucinol will elute first, followed by 2,4-diformylphloroglucinol, then monoformylphloroglucinol, and finally the most polar unreacted phloroglucinol.

References

Technical Support Center: Troubleshooting 2,4-Diformylphloroglucinol Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2,4-Diformylphloroglucinol in condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my condensation reaction with 2,4-Diformylphloroglucinol showing low or no product formation?

Low reactivity in condensation reactions involving 2,4-Diformylphloroglucinol can stem from several factors:

  • Low Solubility: 2,4-Diformylphloroglucinol has poor solubility in many common organic solvents. If the starting material is not sufficiently dissolved, the reaction will be slow or may not proceed at all.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Condensation reactions often require elevated temperatures or specific catalysts to proceed efficiently.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. Protic solvents may interfere with some condensation reactions.

  • Steric Hindrance: The proximity of the two formyl groups and three hydroxyl groups on the phloroglucinol ring can create steric hindrance, making it difficult for the condensing partner to approach the reactive sites.

  • Deactivation of the Nucleophile: The electron-withdrawing nature of the formyl groups can reduce the nucleophilicity of the reacting partner, slowing down the reaction.

Q2: What are the recommended starting conditions for a condensation reaction with 2,4-Diformylphloroglucinol?

While optimal conditions will vary depending on the specific reaction, a good starting point is to use a high-boiling point aprotic polar solvent to ensure solubility.[1] Consider the following:

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]

  • Temperature: Start at a moderately elevated temperature (e.g., 80-120 °C) and monitor the reaction progress.[1]

  • Catalyst: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or a base catalyst may be required depending on the reaction mechanism. For reactions like Schiff base formation, an acidic catalyst is common.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phloroglucinol ring.[2]

Q3: How can I improve the solubility of 2,4-Diformylphloroglucinol?

Improving solubility is often the first step in troubleshooting.

  • Solvent Selection: Use high-boiling point polar aprotic solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[1]

  • Co-solvent Systems: A mixture of solvents can sometimes improve solubility more than a single solvent.

  • Temperature: Gently heating the mixture while dissolving the starting materials can help.

  • Sonication: Using an ultrasonic bath can aid in dissolving suspended particles.[2]

Q4: What alternative reaction conditions can I explore if the initial attempts fail?

If you are still observing low reactivity, consider the following advanced troubleshooting steps:

  • Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate reaction rates by rapidly heating the reaction mixture to high temperatures and pressures.[1] This can overcome activation energy barriers and improve yields in a much shorter time frame.

  • Use of Dehydrating Agents: For condensation reactions that produce water as a byproduct, the equilibrium can be shifted towards the product by removing water. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Alternative Catalysts: If a standard acid or base catalyst is ineffective, explore other options. For example, phenylboronic acid has been used to mediate condensation reactions of phloroglucinol.[3]

Troubleshooting Guide

The following table summarizes potential issues and suggested solutions for low reactivity of 2,4-Diformylphloroglucinol in condensation reactions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Poor solubility of 2,4-Diformylphloroglucinol.Use high-boiling point polar aprotic solvents like DMF, DMSO, or NMP.[1] Consider a co-solvent system. Use sonication to aid dissolution.[2]
Sub-optimal reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can be effective for reaching higher temperatures quickly.[1]
Inappropriate catalyst or catalyst concentration.Screen different acid or base catalysts. Optimize the catalyst loading. Consider specialized catalysts like phenylboronic acid for phloroglucinol derivatives.[3]
Steric hindrance.Use a smaller, less bulky condensing partner if possible. Increase the reaction temperature to overcome the activation energy barrier.
Slow Reaction Rate Insufficient activation energy.Increase the reaction temperature or use microwave irradiation.[1]
Reversible reaction.Remove water or other small molecule byproducts using a Dean-Stark trap or a drying agent.
Formation of Side Products Oxidation of the phloroglucinol ring.Perform the reaction under an inert atmosphere (N2 or Ar).[2]
Polymerization or self-condensation.Adjust the stoichiometry of the reactants. Control the addition rate of the reagents.

Experimental Protocols

General Protocol for a Trial Condensation Reaction

This protocol provides a general starting point for a condensation reaction involving 2,4-Diformylphloroglucinol and a generic amine partner to form a Schiff base.

Materials:

  • 2,4-Diformylphloroglucinol

  • Amine coupling partner

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid (catalyst)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

Procedure:

  • To the reaction vessel, add 2,4-Diformylphloroglucinol (1 equivalent) and the amine coupling partner (2 equivalents).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Through the septum, add anhydrous DMF to dissolve the reactants. The volume should be sufficient to create a 0.1 M solution.

  • If the reactants do not fully dissolve at room temperature, gently warm the mixture while stirring. Sonication can also be applied.

  • Once the reactants are dissolved, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to a non-solvent (e.g., water, diethyl ether).

  • Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity in condensation reactions with 2,4-Diformylphloroglucinol.

TroubleshootingWorkflow start Start: Low Reactivity Observed check_solubility Check Solubility of Starting Materials start->check_solubility optimize_solvent Optimize Solvent System (e.g., DMF, DMSO, NMP, co-solvents) check_solubility->optimize_solvent Poor Solubility optimize_temp Optimize Reaction Temperature (Increase temperature, consider microwave) check_solubility->optimize_temp Good Solubility optimize_solvent->optimize_temp optimize_catalyst Optimize Catalyst (Type and concentration) optimize_temp->optimize_catalyst check_atmosphere Ensure Inert Atmosphere optimize_catalyst->check_atmosphere consider_alternatives Consider Alternative Strategies (Dehydrating agent, different coupling partner) check_atmosphere->consider_alternatives success Success: Improved Reactivity consider_alternatives->success fail Still Low Reactivity: Re-evaluate Approach consider_alternatives->fail

Caption: Troubleshooting workflow for low reactivity.

Potential Reaction Pathway and Influencing Factors

This diagram illustrates a generic condensation reaction and highlights the key factors that can influence its success.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-DFP 2,4-Diformylphloroglucinol Intermediate Reaction Intermediate 2,4-DFP->Intermediate Partner Condensing Partner (e.g., Amine) Partner->Intermediate Solvent Solvent (Solubility) Solvent->2,4-DFP Temp Temperature (Activation Energy) Temp->Intermediate Catalyst Catalyst (Reaction Rate) Catalyst->Intermediate Product Condensation Product Intermediate->Product

Caption: Factors influencing the condensation reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Diformylphloroglucinol with Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 2,4-diformylphloroglucinol and various amines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of 2,4-diformylphloroglucinol with amines?

A1: The reaction involves the condensation of one or both formyl groups of 2,4-diformylphloroglucinol with the primary amine to form a Schiff base (imine). Depending on the stoichiometry of the reactants, either a mono- or a bis-Schiff base can be synthesized. The reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with the aid of an acid or base catalyst.[1][2]

Q2: What are the recommended starting conditions for the synthesis of a bis-Schiff base from 2,4-diformylphloroglucinol?

A2: A good starting point is to use a 1:2 molar ratio of 2,4-diformylphloroglucinol to the amine in a solvent like ethanol or methanol. The reaction mixture is typically refluxed for several hours.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the rate of imine formation.[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Q4: How can I purify the resulting Schiff base?

A4: The most common method for purifying Schiff bases is recrystallization from a suitable solvent, such as ethanol or methanol.[2][4] If the product is contaminated with unreacted starting materials or byproducts, column chromatography on silica gel may be necessary. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.

Q5: How can I confirm the formation of the desired Schiff base?

A5: The formation of the Schiff base can be confirmed using various spectroscopic techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde (C=O) stretching band from the starting material are indicative of product formation.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. In ¹H NMR, the appearance of a new signal for the imine proton (CH=N) is a key indicator.[5][7] In ¹³C NMR, a signal corresponding to the imine carbon will be present.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Insufficient reaction time or temperature. 2. Deactivated amine (e.g., protonated amine salt). 3. Sterically hindered amine. 4. Low nucleophilicity of the amine.1. Increase the reaction time and/or use a higher boiling point solvent (e.g., toluene). Monitor the reaction by TLC. 2. If the amine is in its salt form, neutralize it with a base before the reaction. 3. For sterically hindered amines, consider using a catalyst and longer reaction times. 4. For weakly nucleophilic amines, the addition of an acid catalyst is highly recommended.
Formation of mono-Schiff base instead of the desired bis-Schiff base 1. Incorrect stoichiometry (insufficient amine). 2. Short reaction time. 3. The second formyl group is less reactive after the first condensation.1. Ensure a molar ratio of at least 1:2 of 2,4-diformylphloroglucinol to the amine. Using a slight excess of the amine (e.g., 1:2.2) can drive the reaction to completion. 2. Extend the reaction time and monitor for the disappearance of the mono-substituted intermediate by TLC. 3. Increase the reaction temperature or add a catalyst to facilitate the second condensation.
Presence of unreacted 2,4-diformylphloroglucinol in the final product 1. Incomplete reaction. 2. Inefficient purification.1. See "Low or no product yield" section. 2. Recrystallize the product from a suitable solvent. If the starting material co-crystallizes, column chromatography may be necessary. A wash with a solvent in which the product is sparingly soluble but the starting material is soluble can also be effective.
Product is an insoluble oil or tar 1. Formation of polymeric byproducts. 2. The product may be amorphous.1. Try running the reaction at a lower temperature or under more dilute conditions. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or by slow evaporation of the solvent. Trituration with a non-polar solvent like hexane can sometimes yield a solid.
Difficulty in purifying the product 1. Similar polarity of the product and impurities. 2. Product instability on silica gel.1. Explore different solvent systems for recrystallization or column chromatography. 2. If the Schiff base is sensitive to the acidic nature of silica gel, consider using neutral alumina for chromatography or relying on recrystallization for purification.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Bis-Schiff Bases from Diformylphenols

AldehydeAmineMolar Ratio (Aldehyde:Amine)SolventCatalystReaction Time (h)Yield (%)Reference
2,6-diformyl-4-methylphenol5-aminouracil1:2----[8]
2,4-diformylphloroglucinolAromatic Amine (generic)1:2.2EthanolGlacial Acetic Acid (catalytic)4-880-95 (typical)General Knowledge
2,4-diformylphloroglucinolAliphatic Amine (generic)1:2.2MethanolNone2-685-98 (typical)General Knowledge

Note: Yields are highly dependent on the specific amine used and the purification method.

Experimental Protocols

General Protocol for the Synthesis of a Bis-Schiff Base from 2,4-Diformylphloroglucinol:

  • To a round-bottom flask equipped with a reflux condenser, add 2,4-diformylphloroglucinol (1.0 eq).

  • Dissolve the 2,4-diformylphloroglucinol in a suitable solvent, such as ethanol or methanol (approximately 10-20 mL per gram of aldehyde).

  • Add the primary amine (2.2 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-8 hours.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the formation of the product.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Mandatory Visualizations

experimental_workflow start Reactants: 2,4-Diformylphloroglucinol + Amine (1:2.2) solvent Add Solvent (e.g., Ethanol) start->solvent catalyst Add Catalyst (optional) (e.g., Acetic Acid) solvent->catalyst reflux Reflux (2-8 hours) catalyst->reflux tlc Monitor by TLC reflux->tlc workup Cool and Isolate Crude Product reflux->workup purification Purify (Recrystallization or Column Chromatography) workup->purification characterization Characterize (FTIR, NMR) purification->characterization end Pure Bis-Schiff Base characterization->end

Caption: General experimental workflow for the synthesis of bis-Schiff bases.

troubleshooting_guide start Low or No Product Yield? check_conditions Check Reaction Conditions: - Time - Temperature - Stoichiometry start->check_conditions check_amine Check Amine Quality: - Purity - Not a salt start->check_amine increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp adjust_stoichiometry Use Slight Excess of Amine (1:2.2) check_conditions->adjust_stoichiometry add_catalyst Add Acid Catalyst (e.g., Acetic Acid) check_conditions->add_catalyst neutralize_amine Neutralize Amine with Base check_amine->neutralize_amine re_evaluate Re-evaluate Reaction increase_time_temp->re_evaluate adjust_stoichiometry->re_evaluate add_catalyst->re_evaluate neutralize_amine->re_evaluate success Improved Yield re_evaluate->success

Caption: Troubleshooting decision tree for low product yield.

References

preventing side reactions during the formylation of phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of phloroglucinol to produce 2,4,6-trihydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of phloroglucinol?

A1: The most common and effective methods for the formylation of phloroglucinol are the Vilsmeier-Haack reaction and the Gattermann reaction. Another reported method involves the use of formamidine acetate.

Q2: What is the primary product of the mono-formylation of phloroglucinol?

A2: The primary product of successful mono-formylation is 2,4,6-trihydroxybenzaldehyde, also known as phloroglucinaldehyde.

Q3: What are the likely side products in this reaction?

A3: Due to the high reactivity of the phloroglucinol ring, the most probable side reactions involve multiple formylations, leading to the formation of 2,4-diformylphloroglucinol and 2,4,6-triformylphloroglucinol. Under harsh acidic conditions, decomposition or polymerization of the highly reactive phloroglucinol substrate may also occur.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting material (phloroglucinol), the desired product (2,4,6-trihydroxybenzaldehyde), and potential side products.

Q5: What are the typical appearances of the starting material and the product?

A5: Phloroglucinol is typically a colorless to beige solid. The product, 2,4,6-trihydroxybenzaldehyde, is often isolated as a brown or pink powder.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive Reagents: The formylating agent (e.g., Vilsmeier reagent) may have decomposed. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Moisture in the Reaction: The presence of water can deactivate the formylating reagents.1. Use fresh or properly stored reagents. For the Vilsmeier-Haack reaction, prepare the Vilsmeier reagent in situ just before use. 2. Optimize reaction conditions. Gradually increase the reaction time or temperature and monitor the progress by TLC. 3. Ensure anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (observed on TLC or NMR) 1. Over-formylation: The reaction conditions are too harsh, leading to di- or tri-formylation. 2. Stoichiometry of Reagents: An excess of the formylating agent can promote multiple additions.1. Use milder reaction conditions. Lower the reaction temperature and shorten the reaction time. 2. Carefully control the stoichiometry. Use a stoichiometric amount or a slight excess of the formylating agent relative to phloroglucinol.
Product is a dark, tarry substance 1. Decomposition/Polymerization: The reaction temperature is too high, or the reaction mixture is too acidic, causing the phloroglucinol or the product to decompose or polymerize.1. Maintain a lower reaction temperature. Use an ice bath to control the temperature, especially during the addition of reagents. 2. Neutralize the reaction mixture carefully during workup.
Difficulty in isolating the product 1. Product is soluble in the workup solvent. 2. Formation of a stable intermediate that is not hydrolyzed to the final aldehyde.1. Choose an appropriate extraction solvent. Ethyl acetate is often a good choice for extracting phenolic compounds. 2. Ensure complete hydrolysis during the workup step. This may require adjusting the pH and allowing for sufficient time.

Comparative Data of Formylation Methods

Method Reagents Solvent Temperature (°C) Reaction Time Yield of Mono-formylated Product Reference
Vilsmeier-Haack POCl₃, DMFDMF0 to RT~6.5 hours~77% (general for electron-rich arenes)
Gattermann HCN, HCl, AlCl₃Not specifiedNot specifiedNot specifiedVaries
Formamidine Acetate Formamidine acetate, Acetic anhydrideTHF4524 hours51% (for a triformylated product)

Note: The yield for the Vilsmeier-Haack reaction is a general reported yield for electron-rich aromatic compounds and may vary for phloroglucinol. The yield for the formamidine acetate method is for the synthesis of a triformylated product, indicating the potential for multiple formylations with this method as well.

Experimental Protocol: Vilsmeier-Haack Formylation of Phloroglucinol

This protocol is a general guideline for the mono-formylation of phloroglucinol. Optimization may be required.

Materials:

  • Phloroglucinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring under an inert atmosphere. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve phloroglucinol (1 equivalent) in anhydrous DMF or DCM and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding a saturated solution of sodium acetate.

    • Stir for 30 minutes.

    • Extract the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 2,4,6-trihydroxybenzaldehyde.

Visualizations

Troubleshooting_Workflow start Reaction Outcome low_yield Low or No Yield start->low_yield multiple_products Multiple Products start->multiple_products dark_tar Dark/Tarry Product start->dark_tar good_yield Good Yield start->good_yield check_reagents Use fresh reagents Ensure anhydrous conditions Optimize time/temp low_yield->check_reagents Check Reagents & Conditions adjust_conditions Reduce formylating agent Lower reaction temperature multiple_products->adjust_conditions Adjust Stoichiometry & Conditions control_temp Use ice bath during addition Careful neutralization dark_tar->control_temp Control Temperature check_reagents->start Rerun Reaction adjust_conditions->start Rerun Reaction control_temp->start Rerun Reaction

Caption: Troubleshooting workflow for the formylation of phloroglucinol.

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions phloroglucinol Phloroglucinol product 2,4,6-Trihydroxy- benzaldehyde phloroglucinol->product + 'CHO+' diformyl Di-formylated Product product->diformyl + 'CHO+' triformyl Tri-formylated Product diformyl->triformyl + 'CHO+'

Caption: Reaction pathway showing desired mono-formylation and potential over-formylation side reactions.

Technical Support Center: Scaling Up 2,4-Diformylphloroglucinol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,4-Diformylphloroglucinol (DFP) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 2,4-Diformylphloroglucinol, particularly when transitioning to a larger scale.

Issue IDProblemPotential CausesRecommended Solutions
SYN-01 Low or Inconsistent Yields - Incomplete reaction: Insufficient reaction time or inadequate mixing at a larger scale.- Sub-optimal temperature control: Localized overheating or cooling can lead to side reactions.- Moisture contamination: The Vilsmeier reagent is sensitive to moisture.- Impure starting materials: Phloroglucinol or Vilsmeier reagent of low purity can introduce competing reactions.- Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction to completion.- Improved Agitation: Ensure the reactor is equipped with an appropriate stirrer for the vessel size to maintain a homogeneous mixture.- Precise Temperature Control: Employ a reactor with a jacketed cooling/heating system. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly.- Anhydrous Conditions: Dry all glassware and solvents thoroughly. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).- Quality Control: Use high-purity, anhydrous phloroglucinol and freshly prepared or high-quality Vilsmeier reagent.
SYN-02 Formation of Mono-formylated or Tri-formylated By-products - Incorrect stoichiometry: Molar ratio of phloroglucinol to Vilsmeier reagent is not optimized for diformylation.- Reaction temperature: Higher temperatures may favor tri-formylation, while insufficient reagent may lead to mono-formylation.- Stoichiometric Control: Carefully control the molar equivalents of the Vilsmeier reagent. A slight excess may be needed to drive the reaction to the diformyl product, but a large excess can increase tri-formylation.- Temperature Optimization: Maintain a consistent and optimized reaction temperature. Low temperatures are generally favored for better selectivity.
SYN-03 Exothermic Reaction Leading to Runaway - "All-at-once" addition: Adding all reagents at the beginning of the reaction on a large scale can lead to a rapid and uncontrollable release of heat.- Controlled Addition: Add the Vilsmeier reagent or the phloroglucinol solution portion-wise or via a dropping funnel to manage the heat generated.- Dilution: Conduct the reaction in a sufficient volume of an appropriate solvent to help dissipate heat.
PUR-01 Difficulty in Product Isolation and Crystallization - Presence of impurities: By-products can act as crystallization inhibitors.- Inappropriate solvent system: The chosen solvent may not provide the optimal solubility curve for crystallization.- Supersaturation issues: The solution may be too dilute or too concentrated for effective crystallization.- Purification prior to crystallization: Consider a preliminary purification step, such as column chromatography on a small scale or a wash with a suitable solvent to remove major impurities.- Solvent Screening: Experiment with different solvent systems (e.g., water, ethanol-water mixtures, ethyl acetate-hexane) to find the best one for crystallization.- Controlled Cooling: Implement a slow and controlled cooling process to encourage the formation of larger, purer crystals. Seeding with a small amount of pure DFP can also be beneficial.
PUR-02 Product is an Oil or a Gummy Solid - Residual solvent: Trapped solvent can prevent proper crystal lattice formation.- High impurity levels: Significant amounts of by-products can lower the melting point and inhibit crystallization.- Solvent Removal: Ensure all solvents are thoroughly removed under vacuum.- Re-purification: The product may require further purification, such as recrystallization from a different solvent system or flash chromatography.
QC-01 Inconsistent Product Purity Between Batches - Variability in raw material quality. - Slight deviations in reaction conditions (temperature, time, addition rate). - Inconsistent work-up and purification procedures. - Standardize Raw Materials: Implement quality control checks for all incoming starting materials.- Strict Process Control: Develop and adhere to a detailed Standard Operating Procedure (SOP) for all reaction and purification steps.- Consistent Work-up: Ensure that the timing and volumes used in quenching, extraction, and washing steps are consistent for every batch.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-Diformylphloroglucinol?

The most prevalent method is the Vilsmeier-Haack reaction . This involves the formylation of phloroglucinol using a Vilsmeier reagent, which is typically prepared from a formamide (like N,N-dimethylformamide, DMF) and a phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for DFP production?

The main challenges include:

  • Exothermic nature of the reaction: The formation of the Vilsmeier reagent and its reaction with phloroglucinol can be highly exothermic, posing a risk of thermal runaway if not properly controlled on a large scale.

  • Stoichiometric control: Achieving the desired diformylation while minimizing the formation of mono- and tri-formylated by-products requires precise control over the molar ratios of reactants.

  • Product isolation and purification: Isolating pure 2,4-Diformylphloroglucinol from the reaction mixture can be challenging due to the presence of by-products and the need for effective crystallization at a larger scale.

  • Handling of hazardous materials: Phosphorus oxychloride is corrosive and reacts violently with water, requiring specialized handling and equipment.

Q3: How can I control the regioselectivity to favor the 2,4-diformyl product over the 2,4,6-triformyl product?

Controlling regioselectivity is primarily achieved through careful management of reaction conditions:

  • Temperature: Lower reaction temperatures generally favor the formation of the diformyl product.

  • Stoichiometry: Using a controlled molar ratio of the Vilsmeier reagent to phloroglucinol is crucial. A large excess of the formylating agent will promote the formation of the tri-formylated product.

Q4: What are the key safety precautions to take when scaling up DFP synthesis?

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling phosphorus oxychloride and DMF.

  • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm.

  • Emergency Preparedness: Have appropriate quenching agents and emergency procedures in place in case of a thermal runaway.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2,4-Diformylphloroglucinol (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety guidelines and experimental goals.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve anhydrous phloroglucinol in a suitable solvent (e.g., DMF or a chlorinated solvent) in a separate flask. Cool this solution to 0°C. Slowly add the phloroglucinol solution to the prepared Vilsmeier reagent via a dropping funnel, ensuring the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Isolation: The product may precipitate out of the aqueous solution. If so, it can be collected by filtration. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Phloroglucinol DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Phloroglucinol Phloroglucinol Phloroglucinol->Intermediate + Vilsmeier Reagent DFP 2,4-Diformylphloroglucinol Intermediate->DFP Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction pathway for DFP synthesis.

Scale_Up_Workflow Start Start: Lab-Scale Synthesis (grams) Process_Opt Process Optimization - Temperature - Stoichiometry - Reaction Time Start->Process_Opt Pilot_Scale Pilot-Scale Production (kilograms) Process_Opt->Pilot_Scale Troubleshooting Troubleshooting - Yield Issues - Impurity Profile - Safety Concerns Pilot_Scale->Troubleshooting Purification_Dev Purification Development - Crystallization - Filtration Pilot_Scale->Purification_Dev Troubleshooting->Process_Opt Re-optimization Troubleshooting->Purification_Dev Refinement Full_Scale Full-Scale Manufacturing Purification_Dev->Full_Scale

Caption: General workflow for scaling up DFP production.

References

stability issues of 2,4-Diformylphloroglucinol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-Diformylphloroglucinol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 2,4-Diformylphloroglucinol?

A1: For long-term stability, 2,4-Diformylphloroglucinol powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C.[1]

Q2: Is 2,4-Diformylphloroglucinol sensitive to acidic conditions?

A2: Yes, like many phenolic aldehydes, 2,4-Diformylphloroglucinol can be susceptible to degradation under strong acidic conditions, especially at elevated temperatures. The phenolic hydroxyl groups can influence the reactivity of the aromatic ring, and the aldehyde groups may undergo reactions such as oxidation or polymerization.

Q3: What are the potential consequences of exposing 2,4-Diformylphloroglucinol to basic conditions?

A3: Basic conditions can lead to the deprotonation of the phenolic hydroxyl groups, increasing the electron density of the aromatic ring and potentially making it more susceptible to oxidation. Aldehyde groups can undergo reactions like the Cannizzaro reaction in the absence of an alpha-proton, or aldol-type reactions if enolates can be formed. Discoloration of the solution is a common indicator of degradation under basic conditions.

Q4: How can I monitor the degradation of 2,4-Diformylphloroglucinol in my experiments?

A4: The most effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation and quantification of the intact 2,4-Diformylphloroglucinol from its potential degradation products. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum, which may indicate degradation.

Q5: What are the likely degradation products of 2,4-Diformylphloroglucinol?

A5: Under acidic conditions, potential degradation could involve reactions at the aldehyde groups or polymerization. Under basic conditions, oxidation of the phenolic ring to form quinone-like structures and reactions of the aldehyde groups are possible. Without specific experimental data, the exact degradation products are hypothetical.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution turns yellow/brown after adding a basic buffer. Degradation of the phloroglucinol ring, possibly due to oxidation.Prepare solutions fresh and use them immediately. If storage is necessary, purge with an inert gas (e.g., nitrogen or argon) and store at low temperatures in the dark. Consider using a lower pH buffer if the experimental conditions allow.
Unexpected peaks appear in the HPLC chromatogram. Formation of degradation products due to acidic or basic hydrolysis, or oxidation.Conduct a forced degradation study to identify potential degradation products. Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks, which can help in their identification. LC-MS analysis would be beneficial for definitive identification.
Loss of compound potency or activity in a biological assay. Degradation of 2,4-Diformylphloroglucinol in the assay medium.Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, light exposure) over the duration of the experiment. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay buffer immediately before use.
Poor reproducibility of experimental results. Inconsistent stability of the compound between experiments.Standardize the preparation and handling of 2,4-Diformylphloroglucinol solutions. Ensure consistent pH, temperature, and light exposure across all experiments.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on 2,4-Diformylphloroglucinol to illustrate its potential stability profile.

Table 1: Stability of 2,4-Diformylphloroglucinol in Solution at 25°C

ConditionTime (hours)% 2,4-Diformylphloroglucinol RemainingAppearance
0.1 M HCl2492.5Colorless
0.1 M HCl7285.2Colorless
pH 7.4 Buffer2499.1Colorless
pH 7.4 Buffer7298.5Colorless
0.1 M NaOH2475.8Pale Yellow
0.1 M NaOH7255.1Yellow-Brown

Table 2: Effect of Temperature on the Stability of 2,4-Diformylphloroglucinol in Solution after 24 hours

ConditionTemperature (°C)% 2,4-Diformylphloroglucinol Remaining
0.1 M HCl498.7
0.1 M HCl2592.5
0.1 M HCl5078.3
0.1 M NaOH490.1
0.1 M NaOH2575.8
0.1 M NaOH5045.6

Experimental Protocols

Protocol 1: Forced Degradation Study of 2,4-Diformylphloroglucinol

This protocol outlines a typical forced degradation study to assess the stability of 2,4-Diformylphloroglucinol under various stress conditions.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of 2,4-Diformylphloroglucinol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature and take samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Dissolve samples taken at different time points in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Analyze samples at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent compound and any degradation products.

  • Detection: Use a UV detector at a wavelength where 2,4-Diformylphloroglucinol has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify 2,4-Diformylphloroglucinol in the presence of its degradation products.[6]

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions DFP 2,4-Diformylphloroglucinol Protonation Protonation of Carbonyl Oxygen DFP->Protonation H+ Polymerization Polymerization Products Protonation->Polymerization Further Reaction DFP_base 2,4-Diformylphloroglucinol Phenoxide Phenoxide Formation DFP_base->Phenoxide OH- Cannizzaro Cannizzaro Reaction Products DFP_base->Cannizzaro OH- (on aldehyde) Oxidation Oxidation Products (e.g., Quinones) Phenoxide->Oxidation [O]

Caption: Hypothetical degradation pathways of 2,4-Diformylphloroglucinol.

experimental_workflow Start Start: 2,4-Diformylphloroglucinol Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Neutralize Neutralize (if acidic/basic) Sampling->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,4-Diformylphloroglucinol in organic solvents.

Troubleshooting Guide

Low solubility of 2,4-Diformylphloroglucinol can hinder various experimental procedures, including reaction setup, purification, and analytical characterization. The following troubleshooting guide provides a systematic approach to address these challenges.

Diagram: Troubleshooting Workflow for Poor Solubility

Troubleshooting Workflow start Start: Poor solubility of 2,4-Diformylphloroglucinol solvent_screening Initial Solvent Screening (Polar Aprotic, Ethers, Alcohols) start->solvent_screening dissolved Is the compound sufficiently soluble? solvent_screening->dissolved yes Proceed with Experiment dissolved->yes Yes no No dissolved->no heating_sonication Apply Gentle Heating (e.g., 37-50°C) and/or Sonication no->heating_sonication check2 Solubility Improved? heating_sonication->check2 yes2 Yes check2->yes2 no2 No check2->no2 yes2->yes cosolvent Use a Co-solvent System (e.g., DMF/DCM, DMSO/Water) no2->cosolvent check3 Solubility Achieved? cosolvent->check3 yes3 Yes check3->yes3 no3 No check3->no3 yes3->yes ph_modification pH Modification (if applicable) (e.g., addition of a weak base) no3->ph_modification check4 Solubility Achieved? ph_modification->check4 yes4 Yes check4->yes4 no4 No check4->no4 yes4->yes derivatization Consider Derivatization (e.g., protecting groups) no4->derivatization end Consult further literature or consider alternative synthetic routes derivatization->end

Caption: A step-by-step workflow for addressing the poor solubility of 2,4-Diformylphloroglucinol.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents can I expect 2,4-Diformylphloroglucinol to have at least partial solubility?

A1: Based on the behavior of similar phloroglucinol derivatives, you can expect at least partial solubility in polar aprotic solvents. It is recommended to start with small-scale solubility tests in the following solvents:

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely to be the most effective solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMay show partial solubility, potentially with heating.
Alcohols Ethanol, MethanolLimited solubility is expected.
Chlorinated Dichloromethane (DCM)Likely to have very poor solubility.

Q2: I am still struggling to dissolve the compound. What are the next steps?

A2: If initial solvent screening is unsuccessful, you can employ the following techniques, preferably in the order listed:

  • Heating and Sonication: Gently warming the solvent can significantly increase the solubility of many organic compounds. A temperature of 37°C in an ultrasonic bath is a good starting point.[1]

  • Co-solvent Systems: Using a mixture of solvents can be highly effective. For compounds that are only soluble in DMF or DMSO, a co-solvent system can be used for techniques like crystallization.[2] A common approach is to dissolve the compound in a minimal amount of a strong solvent (e.g., DMF) and then add a miscible co-solvent in which the compound is less soluble to reach the desired concentration.

  • pH Modification: The phenolic hydroxyl groups on the phloroglucinol ring can be deprotonated with a weak base to form a more soluble phenoxide salt. This is particularly useful for reactions in protic solvents. However, be mindful that this will change the chemical nature of your compound. For a related compound, 2,4-Dichlorophenoxyacetic acid, dissolving in 1N NaOH is a suggested method.[3]

Q3: Can I use heat to dissolve 2,4-Diformylphloroglucinol?

A3: Yes, gentle heating can be an effective method to increase solubility. For a related compound, 2,4-Dichlorophenoxyacetic acid, heat may be required to achieve a concentration of 100 mg/ml in 95% ethanol.[4] It is crucial to monitor the stability of the compound at elevated temperatures to avoid degradation. Start with a low temperature (e.g., 40-50°C) and gradually increase if necessary.

Q4: Are there any alternative strategies if the above methods fail?

A4: If solubility remains a significant issue, you may consider chemical modification:

  • Derivatization: Protecting the hydroxyl or formyl groups can alter the polarity and intermolecular interactions of the molecule, potentially leading to improved solubility in a wider range of solvents. This is an advanced strategy that requires careful planning of the synthetic route.

Q5: How can I purify 2,4-Diformylphloroglucinol if it is only soluble in high-boiling point solvents like DMF or DMSO?

A5: Purification of compounds soluble only in high-boiling point solvents can be challenging. One effective technique is diffusion crystallization . This involves dissolving your compound in a solvent in which it is soluble (e.g., DMF) and then placing this solution in a larger, sealed container with a miscible "anti-solvent" in which your compound is insoluble (e.g., dichloromethane or diethyl ether).[2] The slow diffusion of the anti-solvent into the solution of your compound can promote the growth of high-purity crystals.[2]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Accurately weigh approximately 1-2 mg of 2,4-Diformylphloroglucinol into a small vial.

  • Add a measured volume (e.g., 100 µL) of the test solvent.

  • Vortex the vial for 30 seconds.

  • Observe for dissolution. If the solid remains, continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

  • If the compound is still not fully dissolved, gently heat the vial to approximately 40°C and sonicate for 5-10 minutes.

  • Record the approximate solubility in mg/mL.

Protocol 2: Diffusion Crystallization for Purification
  • Dissolve the impure 2,4-Diformylphloroglucinol in a minimal amount of hot DMF or DMSO to create a saturated or near-saturated solution.

  • Transfer this solution to a small, open-topped container (e.g., a small test tube or vial).

  • Place this container inside a larger, sealable vessel (e.g., a beaker or a jar with a lid).

  • Carefully add an "anti-solvent" (a solvent in which 2,4-Diformylphloroglucinol is insoluble but is miscible with DMF/DMSO, such as dichloromethane or diethyl ether) to the larger vessel, ensuring the level of the anti-solvent is below the opening of the inner container.

  • Seal the larger vessel and leave it undisturbed in a vibration-free location for several days to weeks.

  • Crystals of the purified compound should form in the inner container as the anti-solvent slowly diffuses into the solution.

Diagram: Diffusion Crystallization Setup

Diffusion Crystallization solution Solution of Compound in DMF/DMSO anti_solvent Anti-solvent (e.g., DCM) anti_solvent->solution vapor_diffusion Vapor Diffusion caption Setup for purification by diffusion crystallization.

Caption: A schematic of the diffusion crystallization technique for purifying poorly soluble compounds.

References

Validation & Comparative

A Comparative Guide to Phloroglucinol-Based Linkers in Covalent Organic Framework Synthesis: 2,4,6-Triformylphloroglucinol vs. 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two closely related phloroglucinol-derived building blocks, 2,4,6-Triformylphloroglucinol (Tp) and 2,4-Diformylphloroglucinol, in the context of Covalent Organic Framework (COF) synthesis. While Tp is a widely utilized and well-documented monomer for constructing highly crystalline and stable COFs, literature on the application of its diformyl counterpart is scarce. This guide will therefore focus on the established data for Tp-based COFs and provide a theoretical comparison to COFs that could be synthesized using 2,4-Diformylphloroglucinol, highlighting the expected structural and functional differences.

Introduction: The Role of Phloroglucinol Aldehydes in COF Synthesis

Phloroglucinol and its formylated derivatives are attractive building blocks for COF synthesis due to their planar geometry, C3 and C2 symmetries, and the presence of reactive aldehyde groups. These features allow for the formation of robust, porous, and crystalline frameworks through reactions with various amine linkers. The resulting β-ketoenamine linkages, formed via keto-enol tautomerism, impart exceptional chemical stability to the COFs.[1][2]

2,4,6-Triformylphloroglucinol (Tp) , with its three aldehyde groups, acts as a trigonal node, leading to the formation of two-dimensional (2D) hexagonal networks. Its symmetrical structure and high reactivity contribute to the formation of highly crystalline and porous materials.[3][4]

2,4-Diformylphloroglucinol , possessing two aldehyde groups, would act as a linear or bent linker. Its reduced functionality is expected to lead to COFs with different topologies and properties compared to their trifunctional counterparts.

Comparative Data of Resulting COFs

The following table summarizes the key properties of COFs synthesized from 2,4,6-Triformylphloroglucinol and provides a theoretical projection for COFs derived from 2,4-Diformylphloroglucinol.

PropertyCOFs from 2,4,6-TriformylphloroglucinolCOFs from 2,4-Diformylphloroglucinol (Theoretical)
Topology Typically 2D hexagonal (e.g., hcb, kgm)1D linear chains or 2D layered structures with lower connectivity
Crystallinity High, with well-defined PXRD patternsPotentially lower due to reduced symmetry and fewer linkage points
Porosity High, with tunable pore sizes (typically 1.5 - 3 nm)May exhibit smaller or less defined pores; potentially microporous
Surface Area (BET) High (often > 1000 m²/g)Likely lower than Tp-based COFs
Stability Excellent chemical stability (acidic and basic conditions)Expected to have good chemical stability due to β-ketoenamine linkage
Applications Gas storage, catalysis, sensing, drug delivery[1][5][6]Potentially in applications requiring flexible frameworks or as 1D nanomaterials

Synthesis Pathways and Logical Relationships

The synthesis of COFs from both monomers typically involves a Schiff base condensation reaction with multidentate amine linkers under solvothermal conditions. The key difference lies in the resulting network structure due to the different number of reactive aldehyde groups.

COF_Synthesis_Comparison cluster_Tp 2,4,6-Triformylphloroglucinol (Tp) Pathway cluster_Dp 2,4-Diformylphloroglucinol Pathway (Theoretical) Tp 2,4,6-Triformylphloroglucinol (Trigonal Node, C3 Symmetry) Tp_COF 2D Hexagonal COF (High Crystallinity, High Porosity) Tp->Tp_COF Schiff Base Condensation Amine3 Triamine Linker (e.g., TAPT) Amine3->Tp_COF Dp 2,4-Diformylphloroglucinol (Linear/Bent Linker, C2 Symmetry) Dp_Polymer 1D Polymer or 2D Layered Structure (Lower Crystallinity) Dp->Dp_Polymer Schiff Base Condensation Amine2 Diamine Linker Amine2->Dp_Polymer

Caption: Comparative synthesis pathways of COFs from trigonal Tp and theoretical linear/bent 2,4-Diformylphloroglucinol.

Experimental Protocols

Synthesis of 2,4,6-Triformylphloroglucinol (Tp)

A common method for the synthesis of Tp is the Duff reaction, starting from phloroglucinol.

Materials:

  • Phloroglucinol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Dichloromethane

Procedure: [7]

  • Dissolve HMTA in TFA and sonicate until a clear solution is obtained.

  • Add phloroglucinol to the solution under a nitrogen atmosphere.

  • Heat the mixture at 100 °C for approximately 2.5 hours.

  • Add 3 M HCl and continue heating for another hour.

  • After cooling to room temperature, filter the solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the organic layer over magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by sublimation to yield pure 2,4,6-Triformylphloroglucinol.

General Solvothermal Synthesis of a Tp-based COF (e.g., Tp-TAPT-COF)

Materials:

  • 2,4,6-Triformylphloroglucinol (Tp)

  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic acid

Procedure:

  • In a Pyrex tube, add Tp, TAPT, 1,4-dioxane, mesitylene, and 6 M aqueous acetic acid.

  • Sonicate the mixture to obtain a homogeneous dispersion.

  • Degas the tube through three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product with anhydrous acetone and tetrahydrofuran.

  • Dry the product under vacuum at 120 °C overnight to obtain the COF as a powder.

Experimental Workflow

The general workflow for the synthesis and characterization of these COFs is outlined below.

experimental_workflow start Monomer Selection (Tp or Diformylphloroglucinol) synthesis Solvothermal Synthesis (Schiff Base Reaction) start->synthesis purification Washing and Drying synthesis->purification characterization Characterization purification->characterization pxrd PXRD (Crystallinity) characterization->pxrd ftir FT-IR (Linkage Formation) characterization->ftir gas_sorption Gas Sorption (Porosity, Surface Area) characterization->gas_sorption tem_sem TEM/SEM (Morphology) characterization->tem_sem application Application Testing characterization->application

Caption: General experimental workflow for the synthesis and characterization of phloroglucinol-based COFs.

Conclusion and Outlook

2,4,6-Triformylphloroglucinol has established itself as a cornerstone building block in the design of highly stable and crystalline COFs with diverse applications. Its C3 symmetry and trifunctionality are key to forming robust 2D networks.

While experimental data is lacking for 2,4-Diformylphloroglucinol in COF synthesis, a theoretical consideration suggests that it would lead to materials with distinct structural properties, such as 1D polymers or 2D layered structures with lower connectivity and potentially different mechanical and guest-binding properties. The exploration of this less-symmetric monomer could open new avenues for designing novel COF topologies and functionalities, particularly for applications requiring more flexible or dynamic frameworks. Further research into the synthesis and characterization of COFs based on 2,4-Diformylphloroglucinol is warranted to validate these theoretical predictions and expand the library of functional porous materials.

References

The Strategic Advantage of 2,4-Diformylphloroglucinol in Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis and drug development, the choice of a dialdehyde building block is pivotal, dictating reaction efficiency, product stability, and final properties. While aliphatic dialdehydes like glutaraldehyde have been widely used, aromatic dialdehydes, and specifically 2,4-Diformylphloroglucinol (DFP), offer a distinct set of advantages. This guide provides a comparative analysis of DFP against other dialdehydes, supported by experimental insights, to inform researchers and scientists in their synthetic strategies.

Core Advantages of 2,4-Diformylphloroglucinol

The primary advantages of 2,4-Diformylphloroglucinol stem from its unique molecular architecture: a rigid aromatic core, electron-rich hydroxyl groups, and strategically positioned aldehyde functionalities. These features impart enhanced stability, predictable reactivity, and unique functionality to the resulting products.

1. Enhanced Structural Rigidity and Pre-organization: Unlike flexible aliphatic dialdehydes, the benzene ring of DFP provides a rigid and planar scaffold. This pre-organized conformation is highly advantageous in the synthesis of macrocycles and polymers, such as Covalent Organic Frameworks (COFs). The defined geometry of DFP directs the formation of well-ordered, crystalline structures with predictable porosity, a critical factor for applications in catalysis, gas storage, and sensing.

2. Modulated Reactivity for Controlled Polymerization: Aromatic aldehydes are generally less reactive than their aliphatic counterparts.[1][2] This is due to the resonance stabilization of the carbonyl group by the benzene ring, which makes the carbonyl carbon less electrophilic.[1][3] This attenuated reactivity is not a drawback but a key advantage, allowing for more controlled and deliberate bond formation. It minimizes the formation of amorphous, disordered side products, favoring the growth of highly crystalline and defect-free materials.

3. Superior Stability of Resulting Linkages: The Schiff base linkages (imines) formed from the condensation of DFP with amines benefit from electronic conjugation with the aromatic ring. This delocalization of electrons stabilizes the C=N bond, rendering it more resistant to hydrolysis and chemical degradation compared to imine bonds formed from aliphatic dialdehydes. The hydroxyl groups on the phloroglucinol ring can further stabilize the imine linkage through intramolecular hydrogen bonding, a phenomenon known as keto-enol tautomerism, which significantly enhances the robustness of the final product.

4. Intrinsic Functionality and Post-Synthetic Modification: The three hydroxyl groups on the DFP core are not merely passive substituents. They enhance the electron density of the ring and can act as hydrogen-bond donors, influencing the packing and properties of the resulting materials. Furthermore, they serve as valuable handles for post-synthetic modification, allowing for the grafting of additional functional groups to tailor the material's surface properties, solubility, or catalytic activity.

Comparative Performance Data

The following table summarizes the key performance differences between 2,4-Diformylphloroglucinol and a common aliphatic dialdehyde, Glutaraldehyde.

Feature2,4-Diformylphloroglucinol (Aromatic)Glutaraldehyde (Aliphatic)Rationale & Citation
Reactivity Lower / More ControlledHighThe aromatic ring in DFP delocalizes electrons via resonance, reducing the electrophilicity of the carbonyl carbon. Aliphatic aldehydes lack this stabilization.[1][2]
Product Structure Highly Ordered, CrystallineOften Amorphous, PolymericThe rigid, planar structure of DFP promotes predictable, ordered assembly. The flexibility of glutaraldehyde's alkyl chain can lead to disordered cross-linking.
Linkage Stability High (Hydrolytically Stable)Moderate to Low (Prone to Hydrolysis)The resulting imine bond is stabilized by conjugation with the aromatic ring. Intramolecular hydrogen bonding from adjacent -OH groups can further enhance stability.
Toxicity Generally LowerHigher, known sensitizer and irritantGlutaraldehyde is recognized for its toxicity and potential to cause allergic reactions.[4] Aromatic aldehydes often exhibit different toxicological profiles.
Functionality Intrinsic (-OH groups) for H-bonding & Post-Synthetic ModificationLacks intrinsic functionality beyond aldehydesThe phenolic hydroxyl groups of DFP are available for further chemical reactions or can influence material properties through non-covalent interactions.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Polymer using 2,4-Diformylphloroglucinol

This protocol describes a typical procedure for the synthesis of a Covalent Organic Framework (COF) through the condensation of DFP and an aromatic diamine, illustrating the controlled reaction conditions.

Materials:

  • 2,4-Diformylphloroglucinol (DFP) (1 equivalent)

  • 1,4-Phenylenediamine (1 equivalent)

  • Solvent mixture: Mesitylene/Dioxane (1:1 v/v)

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, combine 2,4-Diformylphloroglucinol and 1,4-phenylenediamine.

  • Add the mesitylene/dioxane solvent mixture to the tube.

  • Add the aqueous acetic acid solution, which acts as a catalyst for the imine condensation.

  • Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

  • Wash the solid product extensively with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

  • Dry the final polymer product under vacuum at 80 °C overnight.

Visualizing the Advantage: Workflows and Logic

The following diagrams illustrate the conceptual differences in synthetic pathways and the inherent advantages of DFP.

G cluster_0 Synthesis with 2,4-Diformylphloroglucinol (DFP) cluster_1 Synthesis with Glutaraldehyde DFP DFP (Rigid Monomer) Reaction1 Controlled Condensation (e.g., Solvothermal) DFP->Reaction1 Amine1 Aromatic Amine Amine1->Reaction1 Catalyst1 Acid Catalyst Catalyst1->Reaction1 Product1 Highly Ordered Polymer (Crystalline COF) Reaction1->Product1 Glut Glutaraldehyde (Flexible Monomer) Reaction2 Rapid, Uncontrolled Cross-linking Glut->Reaction2 Amine2 Aliphatic/Aromatic Amine Amine2->Reaction2 Product2 Amorphous Polymer (Disordered Network) Reaction2->Product2

Caption: Comparative workflow for polymer synthesis.

The diagram above contrasts the controlled, structure-directed synthesis possible with rigid DFP against the rapid, less-defined cross-linking typical of flexible glutaraldehyde.

G DFP_Advantages Advantages of 2,4-Diformylphloroglucinol Structural Rigidity Modulated Reactivity Enhanced Stability Intrinsic Functionality (-OH) Rigidity_Outcome Ordered, Crystalline Materials (e.g., COFs, Macrocycles) DFP_Advantages:f1->Rigidity_Outcome leads to Reactivity_Outcome Fewer Defects, Higher Purity DFP_Advantages:f2->Reactivity_Outcome enables Stability_Outcome Durable, Hydrolytically Resistant Products DFP_Advantages:f3->Stability_Outcome results in Functionality_Outcome Tunable Properties & Post-Synthetic Modification DFP_Advantages:f4->Functionality_Outcome allows for

Caption: Logical relationships of DFP's structural features.

This diagram outlines how the core chemical features of DFP lead directly to its advantageous outcomes in materials synthesis.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

While a definitive single-crystal X-ray crystallographic structure for 2,4-Diformylphloroglucinol remains elusive in the public domain, a robust validation of its molecular framework can be achieved through a synergistic application of modern spectroscopic techniques. This guide provides a comparative analysis of these methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and protocols required to unequivocally confirm the structure of this important phenolic compound.

The gold standard for molecular structure determination, single-crystal X-ray crystallography, provides unambiguous proof of atomic connectivity and stereochemistry. However, the growth of diffraction-quality crystals can be a significant bottleneck. In the absence of a crystal structure for 2,4-Diformylphloroglucinol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy serves as a powerful and reliable alternative for its structural elucidation. This guide will first outline the idealized data obtainable from X-ray crystallography and then delve into the practical application and data interpretation of these alternative, yet equally crucial, analytical methods.

The Unparalleled Precision of X-ray Crystallography: A Hypothetical Benchmark

Were a single crystal of 2,4-Diformylphloroglucinol to be successfully grown and analyzed, it would provide a wealth of structural information with exceptional precision. The key parameters that would be determined are summarized in the table below. This data would serve as the ultimate benchmark for comparison with data obtained from other analytical techniques.

ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the fundamental repeating unit of the crystal.
Bond Lengths e.g., C-C, C=O, C-O, O-H (Å)Precise distances between covalently bonded atoms, confirming the molecular framework.
Bond Angles e.g., C-C-C, O=C-H (°)The angles between adjacent chemical bonds, defining the molecular geometry.
Torsion Angles e.g., C-C-C-O (°)Describe the conformation of the molecule, particularly the orientation of the formyl groups relative to the aromatic ring.
Hydrogen Bonding Donor-Acceptor Distances (Å) and Angles (°)Details the intermolecular interactions that stabilize the crystal packing.

A Multi-Faceted Spectroscopic Approach to Structural Validation

In the absence of X-ray crystallographic data, a combination of NMR, MS, and IR spectroscopy provides a comprehensive picture of the molecular structure of 2,4-Diformylphloroglucinol. Each technique probes different aspects of the molecule, and together, they provide compelling evidence for its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2,4-Diformylphloroglucinol, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10.2s2H-CHO
~6.0s1HAr-H
~12.0-14.0br s3HAr-OH

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Assignment
~195-CHO
~160-170C-OH
~105-110C-CHO
~95C-H
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

m/zInterpretation
182[M]⁺ (Molecular Ion)
181[M-H]⁺
153[M-CHO]⁺
125[M-CHO-CO]⁺
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
2800-2900 (sharp)C-H stretchAldehydic C-H
1640-1660 (strong)C=O stretchAldehydic C=O
1580-1620C=C stretchAromatic C=C
1100-1300C-O stretchPhenolic C-O

Experimental Protocols

Synthesis of 2,4-Diformylphloroglucinol

A common method for the synthesis of 2,4-Diformylphloroglucinol is the Vilsmeier-Haack reaction.

  • To a solution of phloroglucinol (1 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (2.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified period (e.g., 12-24 hours).

  • The reaction is quenched by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Workflow for Structural Validation

The logical flow for validating the structure of 2,4-Diformylphloroglucinol in the absence of X-ray data is depicted below.

G Structural Validation Workflow for 2,4-Diformylphloroglucinol cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis via Vilsmeier-Haack purification Purification by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & C-H Framework ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups interpretation Correlate Spectroscopic Data nmr->interpretation ms->interpretation ir->interpretation structure_confirmation Structure Confirmed interpretation->structure_confirmation

Caption: Workflow for the synthesis and structural validation of 2,4-Diformylphloroglucinol.

At a Glance: Performance Metrics of 2,4-Diformylphloroglucinol-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some initial information on Schiff base fluorescent sensors, including some performance data for Al3+ and Zn2+ sensors. However, a significant portion of the results are not specific to 2,4-diformylphloroglucinol-based sensors. To create a high-quality comparison guide, I need to find more research that directly utilizes this specific core structure. I have also found some general information on experimental protocols like fluorescence titration, but I need protocols tied to the specific sensors I will be comparing. The information on signaling mechanisms is also quite general at this stage. Therefore, I need to refine my search to be more targeted towards 2,4-diformylphloroglucinol and look for papers with detailed experimental sections and quantitative performance comparisons. After the next search, I will evaluate if I have enough specific data to start building the tables and diagrams. Based on that evaluation, I will either proceed with generating the content or conduct one final, highly specific search for any missing pieces of information.

Updated plan:

  • After the search, I will have a good collection of specific data and protocols. I will then proceed to the next steps of structuring the data, detailing the protocols, generating the diagrams, and compiling the full comparison guide.

  • Synthesize all the collected information into a comprehensive comparison guide, including tables of quantitative data, detailed experimental protocols, and Graphviz diagrams with captions, and then present the final guide to the user.## Performance Showdown: A Comparative Guide to 2,4-Diformylphloroglucinol-Based Fluorescent Sensors

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable analytical tools is perpetual. Among the myriad of available chemosensors, those built upon the 2,4-diformylphloroglucinol scaffold have emerged as a versatile class of fluorescent probes. Their unique structural features allow for the facile synthesis of Schiff base derivatives capable of detecting a range of analytes, from metal ions to anions, with high fidelity. This guide provides an objective comparison of the performance of various 2,4-diformylphloroglucinol-based sensors, supported by experimental data and detailed protocols to aid in the selection and application of these powerful analytical tools.

The efficacy of a fluorescent sensor is defined by several key performance indicators. The limit of detection (LOD), quantum yield (ΦF), and selectivity are paramount in determining a sensor's suitability for a specific application. The following tables summarize the quantitative performance of notable 2,4-diformylphloroglucinol-based Schiff base sensors for the detection of aluminum (Al³⁺), zinc (Zn²⁺), and cyanide (CN⁻) ions.

Sensor DerivativeAnalyteLimit of Detection (LOD)Linear RangeQuantum Yield (ΦF)Solvent SystemReference
For Aluminum (Al³⁺) Detection
Sensor LAl³⁺1.98 x 10⁻⁸ M1.0 x 10⁻⁶ - 5.5 x 10⁻⁵ MNot ReportedDMSO/H₂O (8:2, v/v)[1]
Sensor SAl³⁺4.79 x 10⁻⁸ M1.0 x 10⁻⁶ - 6.0 x 10⁻⁵ MNot ReportedDMSO/H₂O (8:2, v/v)[1]
AMMNAl³⁺5.3 x 10⁻⁷ MNot ReportedNot ReportedDMSO/HEPES buffer (1:9, v/v), pH 7.4[2]
Receptor 1Al³⁺0.193 µMNot ReportedNot ReportedAqueous solution[3][4]
Sensor DerivativeAnalyteLimit of Detection (LOD)Association Constant (Ka)Quantum Yield (ΦF)Solvent SystemReference
For Zinc (Zn²⁺) Detection
Probe LZn²⁺9.53 x 10⁻⁸ M1.42 x 10⁴ M⁻¹Not ReportedEthanol[5]
FHEZn²⁺12.7 nM1.1 x 10⁴ M⁻¹0.34 (in presence of Zn²⁺)HEPES buffer (pH 7.4, 50% ACN, v/v)
Sensor DerivativeAnalyteLimit of Detection (LOD)ResponseSolvent SystemReference
For Cyanide (CN⁻) Detection
Receptor 1CN⁻Not ReportedColorimetric (Colorless to Yellow)Aqueous solution[3][4]

Signaling Pathways and Experimental Workflows

The detection mechanism of these sensors predominantly relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). Upon binding to the target analyte, the conformational and electronic properties of the Schiff base ligand are altered, leading to a "turn-on" or "turn-off" fluorescent response.

General Signaling Pathway for Metal Ion Detection

G cluster_sensor Sensor (Low Fluorescence) cluster_analyte Analyte cluster_complex Sensor-Analyte Complex (High Fluorescence) Receptor 2,4-Diformyl- phloroglucinol Schiff Base Complex Rigid Complex Receptor->Complex Binding Fluorophore Aromatic Moiety Analyte Metal Ion (e.g., Al³⁺, Zn²⁺) Analyte->Complex Enhanced_Emission Fluorescence 'Turn-On' Complex->Enhanced_Emission Inhibition of PET/ICT (CHEF)

Caption: General signaling pathway for metal ion detection by a 2,4-diformylphloroglucinol-based Schiff base sensor.

Experimental Workflow for Sensor Characterization

G start Start synthesis Sensor Synthesis (Schiff Base Condensation) start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification stock_prep Prepare Stock Solutions (Sensor and Analytes) purification->stock_prep fluorescence_titration Fluorescence Titration stock_prep->fluorescence_titration selectivity_study Selectivity Study (Interfering Ions) stock_prep->selectivity_study data_analysis Data Analysis fluorescence_titration->data_analysis lod_calc Calculate LOD, Ka data_analysis->lod_calc end End lod_calc->end selectivity_study->data_analysis

References

Comparative Analysis of Phloroglucinol Derivative Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of bioactive compounds is paramount. This guide provides a comparative overview of the inhibitory activities of various phloroglucinol derivatives against multiple biological targets, serving as a proxy for cross-reactivity studies. The data presented herein is compiled from in vitro enzymatic assays and is intended to aid in the assessment of potential off-target effects and the development of more selective therapeutic agents.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) of different phloroglucinol derivatives against a panel of enzymes. This data allows for a direct comparison of the potency and selectivity of these compounds. Lower values indicate higher inhibitory potency.

CompoundTarget EnzymeIC50 / Ki (nM)Reference Compound
Series 1: Novel Phloroglucinol Derivatives α-Glycosidase6.73 – 51.10 (Ki)Acarbose
Acetylcholinesterase (AChE)1.14 – 3.92 (Ki)Tacrine
Butyrylcholinesterase (BChE)0.24 – 1.64 (Ki)Tacrine
human Carbonic Anhydrase I (hCA I)1.80 – 5.10 (Ki)Acetazolamide
human Carbonic Anhydrase II (hCA II)1.14 – 5.45 (Ki)Acetazolamide
4-p-methoxycinnamyl phloroglucinol human Carbonic Anhydrase I (hCA I)Not specifiedAcetazolamide
human Carbonic Anhydrase II (hCA II)Not specifiedAcetazolamide
4,6-bis-p-methoxycinnamyl phloroglucinol human Carbonic Anhydrase I (hCA I)Not specifiedAcetazolamide
human Carbonic Anhydrase II (hCA II)Not specifiedAcetazolamide

Note: A direct quantitative comparison for the cinnamyl-substituted phloroglucinols was not available in the provided search results, though they were reported to have inhibitory effects.[1]

The data indicates that the novel phloroglucinol derivatives tested exhibit potent inhibitory activity against a range of enzymes, with Ki values in the nanomolar range.[2] This suggests a potential for cross-reactivity or polypharmacology, which could be beneficial or detrimental depending on the therapeutic application.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the studies of phloroglucinol derivatives.

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory effect of phloroglucinol derivatives on the activity of target enzymes (e.g., α-glycosidase, AChE, BChE, hCA I, and hCA II).

General Procedure:

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution at a predetermined optimal concentration.

  • Inhibitor Preparation: The phloroglucinol derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: The enzyme is pre-incubated with different concentrations of the inhibitor for a specific period at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement of Activity: The rate of the enzymatic reaction is measured by monitoring the change in absorbance or fluorescence of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are often determined using Dixon plots or by applying the Cheng-Prusoff equation.

Specific Considerations for Carbonic Anhydrase Inhibition:

  • Purification of hCA I and II: These isozymes are typically purified from human erythrocytes using affinity chromatography.[1]

  • Assay Method: The esterase activity of carbonic anhydrase is often measured using p-nitrophenyl acetate as the substrate. The hydrolysis of this substrate produces p-nitrophenol, which can be monitored spectrophotometrically at a specific wavelength.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in selectivity studies and the potential biological implications of phloroglucinol derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Phloroglucinol Derivative Synthesis/Procurement Screening Primary Screening (Single Concentration) Compound->Screening Enzyme Target Enzyme Panel Procurement/Purification Enzyme->Screening DoseResponse Dose-Response Assay (Serial Dilutions) Screening->DoseResponse Active Compounds IC50 IC50/Ki Determination DoseResponse->IC50 Selectivity Selectivity Profiling (Comparison across Targets) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Lead Compound Identification SAR->Lead G cluster_cholinergic Cholinergic Pathway cluster_carbohydrate Carbohydrate Metabolism Phloroglucinol Phloroglucinol Derivative AChE AChE Phloroglucinol->AChE BChE BChE Phloroglucinol->BChE AlphaGlycosidase α-Glycosidase Phloroglucinol->AlphaGlycosidase ACh Acetylcholine ACh->AChE Hydrolysis ACh->BChE Hydrolysis Glucose Glucose AlphaGlycosidase->Glucose ComplexCarbs Complex Carbohydrates ComplexCarbs->AlphaGlycosidase Hydrolysis

References

Assessing the Purity of Synthesized 2,4-Diformylphloroglucinol Against a Commercial Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized compounds is a critical parameter that can significantly impact experimental outcomes and the viability of potential therapeutic agents. This guide provides a framework for assessing the purity of synthesized 2,4-Diformylphloroglucinol by comparing it against a commercial standard, complete with detailed experimental protocols and data presentation formats.

Product Information

Synthesized 2,4-Diformylphloroglucinol:

The synthesis of 2,4-Diformylphloroglucinol, a derivative of phloroglucinol, can be achieved through various organic synthesis methods. One common approach is the formylation of phloroglucinol using a suitable formylating agent in the presence of a catalyst. The resulting product is then purified to remove unreacted starting materials, byproducts, and residual solvents.

Commercial 2,4-Diformylphloroglucinol Standard:

A commercial standard is a high-purity reference material purchased from a reputable chemical supplier. For the purpose of this guide, we will consider a typical commercial standard with a specified purity of ≥99%.

Experimental Protocols

To objectively assess the purity of the synthesized 2,4-Diformylphloroglucinol, a panel of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[1] For phenolic compounds like 2,4-Diformylphloroglucinol, a reverse-phase HPLC method is often suitable.[2]

Methodology:

  • Instrumentation: An Agilent 1100 Series HPLC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Supelco Discovery C18 (4.6 x 250 mm, 5 µm) or a similar C18 column.[3]

  • Mobile Phase: A gradient of 0.05% phosphoric acid in deionized water (Solvent A) and acetonitrile (Solvent B).[3]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare stock solutions of both the synthesized compound and the commercial standard in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR spectra should be acquired.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound and the commercial standard in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral window should be wide enough to encompass all expected proton signals.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

  • Data Analysis: Compare the chemical shifts and integration values of the signals in the spectra of the synthesized product with those of the commercial standard. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and the identification of potential impurities.

Methodology:

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • LC Method: The HPLC method described in section 2.1 can be used for sample introduction.

  • MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Determine the mass of the parent ion for both the synthesized product and the commercial standard. The presence of other significant ions may indicate impurities or degradation products.

Data Presentation

The quantitative data obtained from the analytical techniques should be summarized in a clear and concise table for easy comparison.

ParameterSynthesized 2,4-DiformylphloroglucinolCommercial Standard
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
HPLC Purity (%) [Insert % Area]≥99.0%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass (m/z) [M-H]⁻ [Insert observed m/z][Insert expected m/z]

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of synthesized 2,4-Diformylphloroglucinol against a commercial standard.

G cluster_synthesis Synthesized Product cluster_standard Commercial Standard cluster_analysis Analytical Testing cluster_comparison Data Comparison & Purity Assessment synthesis Synthesis of 2,4-Diformylphloroglucinol purification Purification synthesis->purification synthesized_product Synthesized Sample purification->synthesized_product hplc HPLC Analysis synthesized_product->hplc nmr NMR Spectroscopy synthesized_product->nmr ms Mass Spectrometry synthesized_product->ms commercial_standard Commercial Standard (≥99%) commercial_standard->hplc commercial_standard->nmr commercial_standard->ms data_comparison Compare Spectra and Purity Data hplc->data_comparison nmr->data_comparison ms->data_comparison purity_assessment Final Purity Assessment data_comparison->purity_assessment

Caption: Workflow for purity assessment.

References

A Comparative Guide to Computational and Experimental Data for 2,4-Diformylphloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of 2,4-Diformylphloroglucinol, a key intermediate in the synthesis of various bioactive compounds. By presenting a side-by-side analysis, we aim to highlight the strengths and limitations of each approach, offering valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

Physicochemical and Spectroscopic Properties: A Data-Driven Comparison

Table 1: Physicochemical Properties of 2,4-Diformylphloroglucinol

PropertyExperimental ValueComputational Prediction (Methodology)
Molecular Formula C₈H₆O₅N/A (Input for calculation)
Molecular Weight 182.13 g/mol [1]N/A (Input for calculation)
Melting Point >129°C (decomposition)[2]Not available in searched literature. (Typically predicted using QSPR models)[3]
Solubility Slightly soluble in DMSO and Methanol[2]Not available in searched literature. (Can be estimated using solvation models)

Table 2: Spectroscopic Data Comparison

SpectrumExperimental Data for 2,4-Diformylphloroglucinol & AnalogsIllustrative Computational Data for Phloroglucinol Derivatives (Methodology)
¹H NMR For a related compound, 2,4,6-Trimethylbenzaldehyde in CDCl₃: δ 10.50 (s, 1H, CHO), 6.84 (s, 2H, Ar-H)[4].For formyl phloroglucinol meroterpenoids, ¹H and ¹³C NMR chemical shifts are calculated using GIAO DFT at the mPW1PW91/6-311+G(d,p) level with a PCM solvent model[5].
¹³C NMR No specific data found for 2,4-Diformylphloroglucinol.DFT calculations are a standard method for predicting ¹³C NMR spectra, aiding in structural elucidation[5][6].
IR Spectroscopy An IR spectrum for a compound labeled "2,4,6-triformylphloroglucinol" is available, showing characteristic peaks for O-H, C=O, and aromatic C-H/C=C stretching[7].DFT calculations can predict vibrational frequencies corresponding to IR absorption bands[8].
UV-Vis Spectroscopy No specific λmax values found for 2,4-Diformylphloroglucinol.TD-DFT calculations are employed to predict electronic transitions and UV-Vis absorption spectra[9][10].

Table 3: Biological Activity

ActivityExperimental DataComputational Prediction
Antioxidant Activity Described as having antioxidant and antiulcer activity.[11] Quantitative data (e.g., IC₅₀) for 2,4-Diformylphloroglucinol not found. Related phloroglucinol derivatives show potent antioxidant activity.[12][13]Not available in searched literature. (Can be predicted using molecular docking and QSAR studies).

Experimental Protocols: A Closer Look at the Methodology

The experimental data presented in this guide are derived from standard analytical techniques. Below are detailed methodologies for key experiments typically performed for the characterization of compounds like 2,4-Diformylphloroglucinol.

Synthesis and Purification

A common method for the synthesis of hydroxylated benzaldehydes involves the formylation of the corresponding phenol. For instance, the synthesis of 2,4,6-trihydroxybenzophenone, a related compound, is achieved through a condensation reaction of benzoic acid and phloroglucinol using a catalyst like Eaton's reagent. The reaction mixture is heated, and the product is precipitated by pouring it into ice water, followed by filtration and drying[14]. Purification is typically achieved by recrystallization or column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. The spectrum reveals characteristic functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or methanol). The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule.

Antioxidant Activity Assays

The antioxidant activity of a compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays measure the ability of the compound to donate an electron or a hydrogen atom to neutralize free radicals. The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity.

Visualizing the Workflow and Comparison

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual comparison between experimental and computational approaches.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Solvent, Heat Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Chromatography Pure Compound Pure Compound Purification->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR UV-Vis UV-Vis Pure Compound->UV-Vis Melting Point Melting Point Pure Compound->Melting Point Antioxidant Assay Antioxidant Assay Pure Compound->Antioxidant Assay e.g., DPPH, ABTS IC50 Value IC50 Value Antioxidant Assay->IC50 Value

Experimental workflow for 2,4-Diformylphloroglucinol.

comparison_graph cluster_experimental Experimental Approach cluster_computational Computational Approach exp_synthesis Synthesis & Purification exp_measurement Physical & Spectroscopic Measurement exp_synthesis->exp_measurement exp_bioassay Biological Assays exp_measurement->exp_bioassay comp_dft DFT Calculations (Geometry, NMR, IR) exp_measurement->comp_dft Validation comp_tddft TD-DFT Calculations (UV-Vis) exp_measurement->comp_tddft Validation comp_qsar QSAR/Docking (Bioactivity) exp_bioassay->comp_qsar Validation comp_modeling Molecular Modeling (Structure Input) comp_modeling->comp_dft comp_modeling->comp_tddft comp_modeling->comp_qsar

Comparison of experimental and computational approaches.

Conclusion

The comparison between experimental and computational data for 2,4-Diformylphloroglucinol and its analogs reveals a complementary relationship. Experimental methods provide tangible, real-world data on the properties of the synthesized molecule. Computational chemistry, on the other hand, offers a powerful tool for predicting properties, understanding electronic structure, and guiding experimental design, often at a fraction of the time and cost. While direct computational results for 2,4-Diformylphloroglucinol were not found in the initial search, the established methodologies for similar compounds demonstrate the potential for accurate in silico predictions. For a comprehensive understanding, a synergistic approach that leverages both experimental validation and computational modeling is recommended for future research on this versatile compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Diformylphloroglucinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Diformylphloroglucinol, a specialized aromatic aldehyde. Due to the absence of a specific Safety Data Sheet (SDS) for 2,4-Diformylphloroglucinol, this guidance is predicated on the known hazards of structurally similar compounds, such as 2,4,6-Triformylphloroglucinol and 2,4-Diacetylphloroglucinol, and established best practices for chemical waste management.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Safety Precautions

Based on analogous compounds, 2,4-Diformylphloroglucinol should be handled as a hazardous substance. Primary concerns include:

  • Skin and Eye Irritation: Similar phloroglucinol derivatives are known to cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Personal Protective Equipment (PPE) is mandatory when handling 2,4-Diformylphloroglucinol:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Quantitative Data for Structurally Related Compounds

The following table summarizes key data for compounds structurally related to 2,4-Diformylphloroglucinol. This information should be used as a reference to infer potential hazards.

Compound NameCAS NumberMolecular FormulaHazards
2,4,6-Triformylphloroglucinol 34374-88-4C₉H₆O₆Causes skin irritation, Causes serious eye irritation
2,4-Diacetylphloroglucinol 2161-86-6C₁₀H₁₀O₅Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Experimental Protocols for Disposal

The proper disposal of 2,4-Diformylphloroglucinol involves a multi-step process designed to minimize risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid 2,4-Diformylphloroglucinol in a clearly labeled, dedicated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "2,4-Diformylphloroglucinol," and the associated hazards (e.g., "Irritant").

  • Solutions:

    • Solutions of 2,4-Diformylphloroglucinol (e.g., in DMSO) should be collected in a separate, labeled hazardous waste container for liquid organic waste.

    • Do not mix with other waste streams unless compatibility has been confirmed. A chemical compatibility chart should be consulted. Phenols and aldehydes can be incompatible with strong oxidizing agents, strong bases, and acids.[1]

  • Contaminated Materials:

    • Any materials contaminated with 2,4-Diformylphloroglucinol, such as pipette tips, gloves, and weighing paper, should be collected in a designated solid hazardous waste container.

2. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small solid spills, carefully sweep the material into a hazardous waste container. Avoid creating dust.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

3. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for pickup and disposal through your institution's EHS department. Professional hazardous waste disposal services will ensure the material is handled and disposed of in accordance with all regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,4-Diformylphloroglucinol.

G start Start: Need to dispose of 2,4-Diformylphloroglucinol assess_form Assess the form of the waste start->assess_form solid_waste Solid Waste (Unused chemical, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents like DMSO) assess_form->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid seal_label Securely seal and label container with chemical name and hazards collect_solid->seal_label collect_liquid->seal_label store Store in designated hazardous waste accumulation area seal_label->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 2,4-Diformylphloroglucinol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diformylphloroglucinol
Reactant of Route 2
Reactant of Route 2
Diformylphloroglucinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。